) is a critical bioisostere in medicinal chemistry, often utilized to replace carbonyl groups or ether oxygens to modulate lipophilicity and metabolic stability without significantly altering steric bulk. 2,2-Difluoropentanoic acid serves as a vital aliphatic building block for introducing this moiety into larger pharmacophores.
This guide details two primary synthetic pathways:
Nucleophilic Deoxofluorination: A direct conversion of
-keto esters.
Reformatsky-Type Assembly: A modular building-block approach utilizing ethyl bromodifluoroacetate.
Part 1: Strategic Precursor Selection
The synthesis of 2,2-difluoropentanoic acid hinges on the introduction of the fluorine atoms. Unlike monofluorination, which can often be achieved via electrophilic sources (e.g., Selectfluor), gem-difluorination requires specific precursors that allow for double halogenation at the same carbon.
Precursor Class
Representative Compound
Synthetic Strategy
Pros
Cons
-Keto Esters
Ethyl 2-oxopentanoate
Deoxofluorination (DAST/Deoxo-Fluor)
Shortest route (2 steps); High atom economy.
Reagents are shock-sensitive and generate HF; Requires strict moisture control.
Halo-difluoroacetates
Ethyl bromodifluoroacetate
Reformatsky Reaction + Deoxygenation
Modular; Avoids hazardous fluorinating agents; High functional group tolerance.
Longer sequence (3-4 steps); Requires radical deoxygenation of the intermediate alcohol.
Precursors are often difficult to source or unstable.
Part 2: Route A — Nucleophilic Deoxofluorination (The Direct Pathway)
This route is the industry standard for small-to-medium scale synthesis due to its brevity. It relies on the transformation of a carbonyl oxygen into two fluorine atoms using aminosulfur trifluorides.
The Precursor: Ethyl 2-oxopentanoate
Source: Commercially available or synthesized via Grignard addition (Propylmagnesium bromide) to Diethyl oxalate.
Role: Provides the carbon skeleton and the C2 carbonyl functionality primed for fluorination.
The Reagent: Deoxo-Fluor® vs. DAST
While Diethylaminosulfur trifluoride (DAST) is the traditional reagent, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is recommended for this protocol due to its superior thermal stability and reduced explosion risk.[2]
Reaction Mechanism & Protocol
The reaction proceeds via a nucleophilic attack of the sulfur on the carbonyl oxygen, followed by the release of HF and the formation of a carbocation intermediate that is trapped by a second fluoride ion.
Step-by-Step Protocol
Step 1: Fluorination
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
Solvent: Dissolve Ethyl 2-oxopentanoate (1.0 eq) in anhydrous Dichloromethane (DCM).
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Ethanol (0.1 eq) can be added as a catalyst to generate HF in situ if the reaction is sluggish.
Quench: Pour the mixture slowly into saturated aqueous
at 0°C. Caution: Vigorous evolution.
Isolation: Extract with DCM, dry over
, and concentrate. Purify via vacuum distillation to obtain Ethyl 2,2-difluoropentanoate .
Step 2: Hydrolysis
Dissolve the ester in a 1:1 mixture of THF and 1M LiOH.
Stir at ambient temperature for 4 hours.
Acidify to pH 1 with 1M HCl and extract with Ethyl Acetate.
Yield: Typically 75–85% over two steps.
Pathway Visualization
Caption: Route A mechanism transforming the
-keto ester to the gem-difluoro acid via sulfur-mediated fluorination.
Part 3: Route B — Reformatsky-Type Assembly (The Building Block Pathway)
This route is preferred when handling sensitive substrates or avoiding hazardous fluorinating agents. It builds the carbon chain from a fluorinated "head" and an alkyl "tail."
The Precursor: Ethyl Bromodifluoroacetate[3][4]
Role: Acts as the nucleophilic source of the
group.
Reactivity: In the presence of Zinc dust, it forms a Reformatsky reagent (
) that attacks aldehydes.
The Electrophile: Propanal
Role: Provides the 3-carbon tail (
) to complete the skeleton.
Reaction Mechanism & Protocol
Step-by-Step Protocol
Step 1: Reformatsky Addition
Activation: Suspend Zinc dust (1.5 eq) in anhydrous THF. Activate with TMSCl (0.05 eq).
Addition: Add Ethyl bromodifluoroacetate (1.0 eq) and Propanal (1.1 eq) slowly to maintain a gentle reflux.
Workup: Quench with dilute HCl. Isolate Ethyl 2,2-difluoro-3-hydroxypentanoate .
Step 2: Deoxygenation (Barton-McCombie)
The hydroxyl group at C3 must be removed to yield the saturated chain.
Derivatization: React the alcohol with Phenyl chlorothionoformate to form the thiocarbonate.
Radical Reduction: Treat with Tributyltin hydride (
) and AIBN in refluxing toluene.
Result:Ethyl 2,2-difluoropentanoate .
Step 3: Hydrolysis
Identical to Route A (LiOH/THF).
Pathway Visualization
Caption: Route B assembly via Zinc-mediated coupling and subsequent reductive deoxygenation.
Part 4: Comparative Technical Analysis
Feature
Route A (Deoxofluorination)
Route B (Reformatsky)
Step Count
2 Steps
3-4 Steps
Overall Yield
High (60–75%)
Moderate (40–55%)
Scalability
Limited by DAST safety concerns (exotherms).
Highly scalable; standard reagents.
Safety Profile
High Risk: HF generation; shock sensitivity.
Low Risk: Standard organic solvents and metals.
Cost
High (Deoxo-Fluor is expensive).
Low (Zn and Aldehydes are cheap).
Expert Recommendation
For medicinal chemistry discovery (milligram to gram scale) , utilize Route A . The speed and high atom economy outweigh the cost of reagents.
For process development (kilogram scale) , investigate Route B or alternative flow-chemistry adaptations of Route A to mitigate thermal risks.
References
Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides."[2] Journal of Organic Chemistry. Link
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link
Sato, K., et al. (1999). "A Practical Synthesis of Ethyl 2,2-Difluoroalkanoates via Reformatsky Reaction." Chemical and Pharmaceutical Bulletin. Link
Wang, J., et al. (2011). "Recent Advances in the Synthesis of gem-Difluorinated Compounds." Chemical Reviews. Link
Prakash, G. K. S., & Hu, J. (2005). "Selective Fluorinations with Fluoride and Electrophilic Fluorinating Agents." Accounts of Chemical Research. Link
An In-depth Technical Guide to 2,2-Difluoropentanoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Foreword The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochem...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have led to the development of numerous successful drug candidates. Within the diverse landscape of organofluorine compounds, α,α-difluorocarboxylic acids represent a class of molecules with significant potential. This guide provides a comprehensive technical overview of a representative member of this class, 2,2-difluoropentanoic acid, from its synthesis and characterization to its potential applications in drug discovery. While the specific "discovery" of this compound in terms of a singular, seminal publication is not readily apparent in the chemical literature, its existence and utility can be inferred from the broader development of synthetic methodologies for α,α-difluorinated carbonyl compounds.
Section 1: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of 2,2-difluoropentanoic acid is essential for its synthesis, purification, and identification.
Physical Properties
The introduction of two fluorine atoms at the α-position significantly influences the physical properties of pentanoic acid. The high electronegativity of fluorine leads to a more polarized C-F bond and a lower pKa compared to its non-fluorinated analog.
Detailed spectroscopic data for 2,2-difluoropentanoic acid is not widely published. The following data is predicted or based on the analysis of similar α,α-difluorocarboxylic acids and their esters.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl chain. The methylene group adjacent to the difluorinated carbon (C3) will be a triplet of triplets due to coupling with both the terminal methyl group and the two fluorine atoms. The C4 methylene protons will appear as a sextet, and the terminal methyl protons (C5) will be a triplet.
¹³C NMR: The carbon spectrum will be distinguished by the signal for the difluorinated carbon (C2), which will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shift of the carbonyl carbon (C1) will also be influenced by the adjacent fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal may exhibit coupling to the adjacent methylene protons.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretch will be observed around 1700-1730 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Mass Spectrometry: The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 138. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). Fragmentation of the alkyl chain is also expected.
Section 2: Synthesis of 2,2-Difluoropentanoic Acid
The synthesis of 2,2-difluoropentanoic acid can be approached through several established methods for the preparation of α,α-difluorocarboxylic acids. A common and reliable strategy involves the synthesis of a suitable ester precursor, followed by hydrolysis. A plausible and detailed synthetic pathway is outlined below, starting from the readily available diethyl malonate.
Synthetic Strategy Overview
The overall synthetic strategy involves three key stages:
Alkylation of Diethyl Malonate: Introduction of a propyl group to form diethyl propylmalonate.
Oxidative Fluorination: Conversion of the α-methine proton to a difluoro group. This is a crucial and often challenging step.
Hydrolysis and Decarboxylation: Conversion of the resulting difluorinated malonic ester to the target carboxylic acid.
Figure 1: Overall synthetic strategy for 2,2-difluoropentanoic acid.
Detailed Experimental Protocols
This step follows a standard malonic ester synthesis protocol.
Reaction:
Diethyl malonate reacts with sodium ethoxide to form a resonance-stabilized enolate, which then undergoes nucleophilic substitution with propyl bromide.
Protocol:
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.
Add propyl bromide dropwise to the reaction mixture.
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC.
After completion, cool the mixture and remove the ethanol under reduced pressure.
Add water to the residue and extract the product with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to obtain diethyl propylmalonate.
Direct difluorination of the α-position of a malonic ester can be achieved using various electrophilic fluorinating reagents. A common and effective reagent is Selectfluor®.
Reaction:
The enolate of diethyl propylmalonate, generated in situ, reacts with an electrophilic fluorine source. The reaction is performed twice to introduce two fluorine atoms.
Protocol:
In a fume hood, dissolve diethyl propylmalonate in a suitable aprotic solvent such as acetonitrile in a flask protected from atmospheric moisture.
Add a non-nucleophilic base (e.g., sodium hydride) portion-wise at 0 °C to generate the enolate.
Add one equivalent of an electrophilic fluorinating reagent (e.g., Selectfluor®) and allow the reaction to stir at room temperature.
After the formation of the monofluorinated intermediate (monitored by ¹⁹F NMR or GC-MS), repeat the deprotonation and fluorination steps with another equivalent of base and fluorinating agent.
Quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of the predicted spectral data for 2,2-difluoropentanoic acid (CAS RN: 140126-96-1, Molecular Formula: C₅H₈F₂O₂, Molecular Weight: 138.11 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide synthesizes established spectroscopic principles and data from analogous compounds to present a robust predictive analysis, complete with detailed methodologies for experimental data acquisition.
Introduction
2,2-Difluoropentanoic acid is a fluorinated carboxylic acid of interest in various fields, including medicinal chemistry and materials science. The introduction of geminal fluorine atoms at the α-position to a carboxyl group significantly alters the molecule's electronic properties, acidity, and metabolic stability. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this and similar compounds. This guide serves as a foundational reference for the spectroscopic properties of 2,2-difluoropentanoic acid, providing a detailed predictive framework to aid in the analysis of experimentally obtained data.
Molecular Structure and Predicted Spectral Features
The structure of 2,2-difluoropentanoic acid forms the basis for all spectral predictions. The key structural features include a pentanoic acid backbone with two fluorine atoms at the C2 position, a terminal methyl group (C5), two methylene groups (C3 and C4), and a carboxylic acid moiety.
Caption: Molecular structure of 2,2-difluoropentanoic acid with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,2-difluoropentanoic acid, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,2-difluoropentanoic acid is expected to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
-COOH
10 - 13
broad singlet (br s)
-
-CH₂- (C3)
~ 2.2
triplet of triplets (tt)
³J(H-H) ≈ 7.5, ³J(H-F) ≈ 15
-CH₂- (C4)
~ 1.6
sextet (sxt)
³J(H-H) ≈ 7.5
-CH₃ (C5)
~ 0.9
triplet (t)
³J(H-H) ≈ 7.5
Expertise & Experience in Interpretation:
-COOH Proton: The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-13 ppm). Its chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding and chemical exchange. In some cases, especially in the presence of water, this peak may be very broad or even disappear into the baseline.[1][2][3]
-CH₂- Protons at C3: These protons are adjacent to the electron-withdrawing CF₂ group, which deshields them, causing a downfield shift to around 2.2 ppm. They will be split into a triplet by the adjacent C4 methylene protons (³J(H-H) ≈ 7.5 Hz) and further split into a triplet by the two equivalent fluorine atoms on C2 (³J(H-F) ≈ 15 Hz), resulting in a triplet of triplets.
-CH₂- Protons at C4: These protons are expected to resonate at approximately 1.6 ppm. They will be split by the three protons of the C5 methyl group and the two protons of the C3 methylene group, theoretically resulting in a complex multiplet. However, due to similar coupling constants, it will likely appear as a sextet.
-CH₃ Protons at C5: The terminal methyl protons are the most shielded and will appear furthest upfield at around 0.9 ppm. They will be split into a triplet by the adjacent C4 methylene protons (³J(H-H) ≈ 7.5 Hz).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule. The signals will exhibit splitting due to coupling with fluorine.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity (due to C-F coupling)
Predicted Coupling Constants (J, Hz)
C1 (-COOH)
170 - 175
triplet (t)
²J(C-F) ≈ 25-30
C2 (-CF₂-)
115 - 125
triplet (t)
¹J(C-F) ≈ 240-280
C3 (-CH₂-)
30 - 35
triplet (t)
²J(C-F) ≈ 20-25
C4 (-CH₂-)
15 - 20
triplet (t)
³J(C-F) ≈ 3-5
C5 (-CH₃)
~ 13
singlet (s)
⁴J(C-F) ≈ 0
Expertise & Experience in Interpretation:
C1 (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid will be significantly downfield due to the deshielding effect of the two oxygen atoms. It is expected to be split into a triplet by the two fluorine atoms on C2 (²J(C-F)).
C2 (Difluorinated Carbon): This quaternary carbon, directly bonded to two highly electronegative fluorine atoms, will appear as a triplet with a large one-bond C-F coupling constant (¹J(C-F)). Its chemical shift will be in the characteristic range for carbons bearing two fluorine atoms.
C3 (Methylene Carbon): This carbon is adjacent to the CF₂ group and will be deshielded relative to a typical methylene carbon in an alkyl chain. It will be split into a triplet due to two-bond coupling with the fluorine atoms (²J(C-F)).
C4 (Methylene Carbon): The influence of the CF₂ group diminishes with distance. This carbon will show a smaller triplet splitting due to three-bond coupling to the fluorine atoms (³J(C-F)).
C5 (Methyl Carbon): The terminal methyl carbon will be the most upfield signal. Any four-bond coupling to the fluorine atoms (⁴J(C-F)) is expected to be negligible, resulting in a singlet.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide direct information about the fluorine environment. With ¹H-decoupling, a single signal is expected.
Fluorine Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity (¹H-coupled)
Predicted Coupling Constants (J, Hz)
-CF₂-
-100 to -120
triplet (t)
³J(F-H) ≈ 15
Expertise & Experience in Interpretation:
Chemical Shift: The chemical shift of the CF₂ group in an aliphatic chain adjacent to a carbonyl group is expected in the range of -100 to -120 ppm relative to CFCl₃.[4][5] The exact position will be influenced by the solvent.
Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the two equivalent fluorine atoms will be split by the two equivalent protons on C3, resulting in a triplet (³J(F-H) ≈ 15 Hz).
Caption: Workflow for NMR analysis of 2,2-difluoropentanoic acid.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2-difluoropentanoic acid will be dominated by absorptions from the carboxylic acid and the C-F bonds.
Vibrational Mode
Predicted Absorption Range (cm⁻¹)
Intensity
O-H stretch (carboxylic acid dimer)
3300 - 2500
Strong, very broad
C-H stretch (alkyl)
2960 - 2850
Medium to strong
C=O stretch (carbonyl)
1710 - 1760
Strong
C-F stretch
1100 - 1300
Strong
C-O stretch
1210 - 1320
Medium
O-H bend
1395 - 1440
Medium
Expertise & Experience in Interpretation:
O-H Stretch: A very broad and strong absorption from 3300 to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6] This broadness is due to the strong hydrogen bonding interactions.
C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid. The electron-withdrawing fluorine atoms on the α-carbon may shift this absorption to a higher wavenumber.
C-F Stretches: The C-F stretching vibrations are expected to produce strong absorptions in the 1100-1300 cm⁻¹ region. Due to the presence of two C-F bonds, multiple strong bands may be observed.
C-H Stretches: The sp³ C-H stretching vibrations of the propyl chain will appear in the 2850-2960 cm⁻¹ region.
Caption: Protocol for ATR-FTIR analysis.
Part 3: Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of 2,2-difluoropentanoic acid.
Predicted Fragmentation Pattern:
Molecular Ion (M⁺): A peak corresponding to the molecular weight (138.11 g/mol ) may be observed, but it is often weak or absent for carboxylic acids.
Loss of -OH (M-17): A fragment at m/z 121, resulting from the loss of a hydroxyl radical.
Loss of -COOH (M-45): A significant fragment at m/z 93, corresponding to the loss of the carboxyl group.
Loss of Propyl Radical (M-43): A fragment at m/z 95, corresponding to the [CF₂COOH]⁺ ion.
McLafferty Rearrangement: While possible, this rearrangement is less common for α,α-disubstituted carbonyls.
Further Fragmentation: The initial fragments will likely undergo further fragmentation, such as the loss of CO from the acylium ions.
m/z
Predicted Identity of Fragment
138
[C₅H₈F₂O₂]⁺ (Molecular Ion)
121
[C₅H₇F₂O]⁺
95
[C₂HF₂O₂]⁺
93
[C₄H₇F₂]⁺
Expertise & Experience in Interpretation:
The fragmentation of carboxylic acids in EI-MS is well-characterized. The most common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group.[7] The presence of the electronegative fluorine atoms will influence the stability of the resulting fragments and may lead to unique fragmentation patterns. The observation of fragments containing fluorine can be a key indicator for structure confirmation.
Caption: General workflow for EI-Mass Spectrometry.
Part 4: Experimental Protocols
Trustworthiness: A Self-Validating System
The following protocols are designed to yield high-quality, reproducible data. Each step is crucial for ensuring the integrity of the results.
NMR Sample Preparation and Acquisition
Sample Preparation:
Weigh approximately 5-10 mg of 2,2-difluoropentanoic acid into a clean, dry vial.
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
Instrument Setup and Acquisition:
Insert the NMR tube into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H NMR spectrum.
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
Acquire a proton-decoupled ¹⁹F NMR spectrum.
IR Spectrum Acquisition (ATR-FTIR)
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
Sample Analysis: Place a small amount of neat 2,2-difluoropentanoic acid directly onto the ATR crystal.
Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[9]
Cleaning: Clean the ATR crystal thoroughly after analysis.
Mass Spectrum Acquisition (EI-MS)
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable, or by using a direct insertion probe.
Ionization: Ionize the sample using a standard electron energy of 70 eV.[10]
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and expected fragments.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
References
ACD/Labs. (n.d.). NMR Prediction. Retrieved January 26, 2026, from [Link]
Dietschreit, J. C. B., Wagner, A., Hellmich, U. A., & Ochsenfeld, C. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12466-12470. [Link]
Kovács, B., Páles, M., Kégl, T., & Kotschy, A. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5369–5378. [Link]
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ResearchGate. (2002). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. [Link]
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [https://www.acdlabs.com/download/app_notes/2014/ Argyropoulos_poster_SMASH2014.pdf]([Link] Argyropoulos_poster_SMASH2014.pdf)
Solubility Profile and Handling of 2,2-Difluoropentanoic Acid: A Technical Guide
Part 1: Executive Summary 2,2-Difluoropentanoic acid (2,2-DFPA) is a critical fluorinated building block in medicinal chemistry, often utilized as a bioisostere for valeric acid derivatives to block metabolic oxidation a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
2,2-Difluoropentanoic acid (2,2-DFPA) is a critical fluorinated building block in medicinal chemistry, often utilized as a bioisostere for valeric acid derivatives to block metabolic oxidation at the
-position or to modulate lipophilicity (). Unlike its non-fluorinated parent, the introduction of the gem-difluoro group at the -position significantly alters its electronic profile, acidity, and solubility characteristics.
This guide provides a comprehensive analysis of the solubility landscape of 2,2-DFPA. It synthesizes empirical data from homologous series with fundamental solubility parameters to offer a robust framework for solvent selection during synthesis, purification, and formulation.
Part 2: Physicochemical Profile
Understanding the solubility of 2,2-DFPA requires a grounding in its fundamental properties. The electron-withdrawing nature of the fluorine atoms drastically increases the acidity of the carboxylic head group while simultaneously increasing the lipophilicity of the alkyl tail.
Table 1: Core Physicochemical Properties
Property
Value / Description
Note
Chemical Name
2,2-Difluoropentanoic acid
CAS Number
140126-96-1
Verify specific isomer batches
Molecular Formula
Molecular Weight
138.11 g/mol
Physical State
Colorless to pale yellow liquid/oil
Low melting point expected (<30°C)
Predicted LogP
~1.3
More lipophilic than pentanoic acid
Estimated pKa
1.3 – 1.6
Significantly more acidic than pentanoic acid (~4.[1]8)
H-Bond Donors
1
Carboxylic acid -OH
H-Bond Acceptors
4
2 Fluorines + 2 Oxygens
Technical Insight: The pKa shift from ~4.8 (pentanoic acid) to ~1.5 (2,2-DFPA) means this compound exists almost exclusively as a dissociated carboxylate anion in physiological buffers (pH 7.4) and requires highly acidic conditions (pH < 1) to remain in the organic-soluble protonated form during extraction.
Part 3: Solubility Landscape
The solubility of 2,2-DFPA is governed by the "Fluorine Effect," where the high electronegativity of fluorine reduces the basicity of the carbonyl oxygen but enhances interaction with polar aprotic solvents.
Solvent Compatibility Matrix
The following classifications are derived from the Hansen Solubility Parameters (HSP) and empirical trends of
-difluorocarboxylic acids.
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
Excellent (>100 mg/mL)
Strong H-bonding solvation of the carboxylic head; alkyl tail is short enough to not hinder dissolution.
Polar Aprotic
DMSO, DMF, Acetonitrile
Excellent (>100 mg/mL)
Dipole-dipole interactions stabilize the polarized C-F bonds and the carboxylic moiety.
Chlorinated
Dichloromethane (DCM), Chloroform
Good (50-100 mg/mL)
Excellent for the protonated (neutral) form; preferred solvent for extraction from acidified aqueous phases.
Ethers
THF, Diethyl Ether, MTBE
Good (50-100 mg/mL)
Good solvation of the carboxylic acid dimer; widely used in synthesis (e.g., coupling reactions).
Hydrocarbons
Hexane, Heptane, Toluene
Moderate (10-50 mg/mL)
The fluorinated group reduces solubility compared to pure alkyl chains, but the pentyl chain provides sufficient van der Waals interaction.
Aqueous
Water, PBS
pH Dependent
Low at pH < 1 (Free Acid); High at pH > 3 (Carboxylate Salt).
The "Critical pH" Rule for Extraction
Because 2,2-DFPA is a relatively strong organic acid, standard "acidic workups" using
or weak acids may fail to protonate it fully, leading to product loss in the aqueous layer.
Protocol: Acidify aqueous layer to pH ≤ 1.0 using 1M or 6M HCl before extracting with DCM or Ethyl Acetate.
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Referenced for general solvent class behavior).[3][4]
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. [Link]
Application Note: Precision Synthesis of 2,2-Difluoropentanoic Acid
-Fluorination of Ester Enolates Audience: Medicinal Chemists, Process Development Scientists Executive Summary This application note details a robust, scalable protocol for the synthesis of 2,2-difluoropentanoic acid (CA...
Author: BenchChem Technical Support Team. Date: February 2026
-Fluorination of Ester Enolates
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2,2-difluoropentanoic acid (CAS: 140126-96-1) starting from pentanoic acid . While direct fluorination of free carboxylic acids is often low-yielding due to dianion instability, this guide employs a three-step "Protect-Fluorinate-Deprotect" strategy . This approach utilizes N-fluorobenzenesulfonimide (NFSI) as a stable, crystalline electrophilic fluorinating agent, offering a superior safety profile compared to gaseous
or perchloryl fluoride.
Key Performance Indicators:
Target Purity: >97% (GC/NMR)
Overall Yield: 55–65% (optimized 3-step)
Scale: Gram to Decagram scalable
Strategic Retrosynthesis & Rationale
The introduction of a gem-difluoro group at the
-position of a carboxylic acid significantly lowers the pKa (from ~4.8 to ~1.3), modulating oral bioavailability and metabolic stability by blocking -oxidation.
Route Selection
We reject direct fluorination of the free acid (requires 2+ equivalents of base for dianion generation and often results in mono-fluorination mixtures). Instead, we utilize the Ethyl Ester Enolate pathway:
Activation: Conversion of Pentanoic acid to Ethyl Pentanoate.
Functionalization: Double electrophilic fluorination using LiHMDS and NFSI.
Hydrolysis: Saponification to the free acid.
Reaction Pathway Visualization
Figure 1: Strategic workflow for the synthesis of 2,2-difluoropentanoic acid.
Detailed Experimental Protocol
Phase 1: Esterification (Precursor Synthesis)
Note: Commercially available Ethyl Pentanoate can be used to skip this step.
Procedure: Reflux pentanoic acid in ethanol with catalytic sulfuric acid for 4 hours. Neutralize with
, extract with DCM, and distill.
Checkpoint: Product should be a clear liquid with a fruity odor.
Phase 2: Electrophilic Gem-Difluorination (The Critical Step)
This step requires strict anhydrous conditions. The gem-difluorination is achieved by sequential enolization or using excess base/fluorinating agent. The "One-Pot Excess" method is described here for efficiency.
Reagents:
Ethyl Pentanoate (1.0 eq, ~10 mmol)
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.5 eq)
NFSI (N-Fluorobenzenesulfonimide) (2.5 eq)
THF (Anhydrous)
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (50 mL).
Base Addition: Cool to -78 °C (dry ice/acetone bath). Add LiHMDS (25 mL, 25 mmol) dropwise over 15 mins.
Enolization: Add Ethyl Pentanoate (1.30 g, 10 mmol) dropwise. Stir at -78 °C for 45 minutes to ensure complete enolate formation.
Fluorination (First Addition): Dissolve NFSI (3.15 g, 10 mmol) in minimal THF and add dropwise. Stir for 30 mins at -78 °C.
Mechanistic Note: This generates the mono-fluoro enolate intermediate.
Second Enolization/Fluorination:
Optimization: For gem-difluorination, it is often effective to warm to 0 °C briefly, then re-cool to -78 °C before adding the second portion of NFSI, OR add all reagents in excess initially.
Recommended: Add the remaining NFSI (4.7 g, 15 mmol) solution slowly at -78 °C. Allow the reaction to warm slowly to room temperature (RT) overnight.
Quench: Quench with saturated
solution (20 mL).
Workup: Extract with
(3 x 50 mL). Wash combined organics with 1M HCl (to remove sulfonimide byproduct), saturated , and brine. Dry over .
Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The difluoro ester is less polar than the starting material.
Phase 3: Hydrolysis to Free Acid
Reagents:
Ethyl 2,2-difluoropentanoate (from Phase 2)
LiOH
H_2O (3.0 eq)
THF/Water (3:1)
Protocol:
Dissolve the ester in THF/Water.
Add LiOH and stir at RT for 4–6 hours (monitor by TLC).
Acidification: Acidify carefully with 1M HCl to pH ~1.
Extraction: Extract immediately with Ethyl Acetate (3 x).
Caution: Short-chain fluorinated acids have significant water solubility. Salting out the aqueous phase with NaCl is recommended.
Isolation: Dry (
) and concentrate. Distillation (Kugelrohr) is preferred over crystallization for this liquid/low-melting solid.
Mechanism & Troubleshooting
Mechanistic Insight
The reaction proceeds via an
mechanism where the hard enolate oxygen binds to the lithium, and the soft carbon attacks the fluorine atom of the NFSI. The second fluorination is slower due to the inductive electron-withdrawing effect of the first fluorine atom, which destabilizes the second enolate intermediate.
Ensure excess LiHMDS (2.5 eq) is active; allow warming to 0°C between additions.
Mono-fluoro impurity
Incomplete second fluorination
Use Selectfluor (in MeCN/DMF) for the second step if NFSI fails, though NFSI is preferred for solubility.
Byproduct Contamination
Benzenesulfonimide residue
Wash organic layer thoroughly with 1M NaOH or HCl during workup.
Low Yield in Hydrolysis
Product water solubility
Saturate aqueous phase with NaCl; perform multiple extractions; do not rotovap to dryness under high heat (volatility).
Analytical Validation
Confirm the identity of 2,2-Difluoropentanoic acid using the following parameters:
Physical State: Colorless liquid or low-melting solid.
Boiling Point: Predicted ~176 °C (at 760 mmHg).
pKa: ~1.34 (Significantly more acidic than Pentanoic acid).
F NMR (CDCl):
Signal:
-105 to -115 ppm (Triplet or Multiplet).
Note: The signal is distinct from mono-fluoro (-180 to -200 ppm) and trifluoro (-60 to -80 ppm).
H NMR (CDCl):
0.95 (t, 3H): Terminal Methyl.
1.45 (m, 2H): C4 Protons.
2.05 (m, 2H): C3 Protons (Coupled to F, resulting in a complex multiplet, Hz).
10.5 (bs, 1H): Carboxylic Acid proton.
Absence: No signal at
2.3 (original -protons of pentanoic acid).
Safety & Handling
NFSI: Stable solid but an oxidizing agent. Avoid mixing with strong reducing agents.
LiHMDS: Pyrophoric/moisture sensitive. Handle strictly under inert atmosphere.
2,2-Difluoropentanoic Acid: Corrosive and likely toxic. The high acidity makes it a skin irritant. Wear acid-resistant gloves and handle in a fume hood.
Waste: Fluorinated organics should be segregated from general organic waste for specialized incineration.
References
Electrophilic Fluorination of Enolates: Differding, E., & Ofner, H. (1991). N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations. Synlett. Link
Selectfluor Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link
Alpha-Fluorination Reviews: Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link
Physical Properties (pKa/Boiling Points): PubChem Compound Summary for CAS 140126-96-1. Link
Application
19F NMR spectroscopy of 2,2-Difluoropentanoic acid
An In-Depth Guide to ¹⁹F NMR Spectroscopy of 2,2-Difluoropentanoic Acid Authored by: A Senior Application Scientist This application note provides a comprehensive technical guide for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to ¹⁹F NMR Spectroscopy of 2,2-Difluoropentanoic Acid
Authored by: A Senior Application Scientist
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the analysis of 2,2-Difluoropentanoic acid. This document delves into the theoretical underpinnings, provides detailed experimental protocols, and offers insights into spectral interpretation, empowering users to leverage the full potential of ¹⁹F NMR for structural elucidation and quantitative analysis of fluorinated molecules.
The Strategic Importance of ¹⁹F NMR in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, materials science, and agrochemistry. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, robust analytical techniques to characterize these fluorinated compounds are indispensable.
¹⁹F NMR spectroscopy emerges as a uniquely powerful tool for this purpose. The ¹⁹F nucleus possesses ideal properties for NMR analysis: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H NMR.[1][2] Furthermore, the vast chemical shift dispersion of ¹⁹F, spanning over 800 ppm, dramatically reduces signal overlap, a common challenge in ¹H NMR, thereby providing exceptional spectral resolution.[3][4] This allows for the unambiguous detection and analysis of fluorinated species even within complex mixtures.[5]
2,2-Difluoropentanoic acid serves as an excellent model compound, featuring a geminal difluoro group adjacent to both a carbonyl moiety and an alkyl chain. This structure presents key spectral features—including homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings—that are instructive for understanding the analysis of more complex fluorinated molecules.
Theoretical Foundations: Decoding the ¹⁹F Spectrum
A rigorous interpretation of the ¹⁹F NMR spectrum of 2,2-Difluoropentanoic acid requires an understanding of three key parameters: chemical shift (δ), spin-spin coupling (J-coupling), and relaxation.
Chemical Shift (δ)
The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment.[6][7] Electron-withdrawing groups deshield the nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift.[2] For 2,2-Difluoropentanoic acid, the two fluorine atoms are attached to a carbon (C2) that is alpha to the strongly electron-withdrawing carboxylic acid group. This environment typically results in a chemical shift range distinct from fluorines on a simple alkyl chain. The typical chemical shift range for -CF₂- groups is broad, generally falling between +80 to +140 ppm relative to CFCl₃, though the adjacent carbonyl will influence this precise value.[8]
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling provides invaluable information about the connectivity of atoms.[9] In 2,2-Difluoropentanoic acid, several key coupling interactions are expected:
Geminal ¹⁹F-¹⁹F Coupling (²JFF): The two fluorine atoms on the same carbon (geminal) will couple to each other. A critical point is that these two fluorines are diastereotopic. The adjacent C3 carbon is a prochiral center, meaning the two fluorine atoms are in magnetically non-equivalent environments. This non-equivalence will result in an AB quartet splitting pattern, rather than a simple singlet. The magnitude of ²JFF for geminal fluorines is typically very large, often in the range of 250-300 Hz.[3]
Vicinal ¹⁹F-¹H Coupling (³JFH): The two fluorine atoms will also couple with the two protons on the adjacent C3 methylene group. This three-bond coupling (³JFH) will further split each part of the AB quartet into a triplet (assuming the two C3 protons are equivalent). The magnitude of ³JFH is generally smaller than geminal coupling.
Long-Range Coupling: It is also possible to observe smaller, long-range couplings (e.g., ⁴JFH) to the protons of the C4 methylene group, which can provide additional structural confirmation.[3]
The combination of these couplings results in a complex but highly informative multiplet structure for the ¹⁹F signal. For simplification, ¹H decoupling can be employed, which collapses the ¹⁹F-¹H couplings, leaving only the ¹⁹F-¹⁹F geminal coupling, simplifying the spectrum to a basic AB quartet.[1][3]
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step protocol for acquiring a high-quality ¹⁹F NMR spectrum of 2,2-Difluoropentanoic acid. The causality behind each step is explained to ensure a robust and reproducible methodology.
Workflow Overview
Caption: Experimental workflow for ¹⁹F NMR analysis.
Internal reference standard (optional, e.g., Trifluoroacetic acid, TFA)
5 mm NMR tubes
Volumetric flasks and pipettes
Protocol for Sample Preparation
Weighing the Analyte: Accurately weigh approximately 10-20 mg of 2,2-Difluoropentanoic acid directly into a clean, dry vial.
Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio (S/N) in a reasonable number of scans without causing issues of saturation or solubility.
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
Causality: The deuterated solvent is essential for the spectrometer's field-frequency lock system, which maintains magnetic field stability during acquisition.[10] The choice of solvent can slightly alter chemical shifts, so consistency is key.
Internal Standard (Optional but Recommended): For precise chemical shift referencing and quantification, add a small, known amount of an internal standard. Trifluoroacetic acid (TFA) is a common choice.[11][12] A capillary containing the reference can also be used to avoid any potential interaction with the analyte.[12]
Causality: An internal standard provides a stable reference point (e.g., TFA at ~-76.5 ppm) within the sample, mitigating variations caused by solvent effects or temperature fluctuations.[10]
Dissolution: Vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is required.
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4-5 cm).
Instrument Setup and Data Acquisition
The following steps are based on a standard Bruker spectrometer but are generally applicable.
Load Standard Parameters: Load a standard 1D ¹⁹F experiment parameter set. If available, use a version with inverse-gated proton decoupling for quantitative measurements.[1]
Lock, Tune, and Shim:
Insert the sample into the magnet.
Lock onto the deuterium signal of the solvent.
Tune and match the ¹⁹F channel on the probe. This is a critical step to ensure efficient power transfer and optimal sensitivity.
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp lines and high resolution.
Set Acquisition Parameters:
Spectral Width (SW): Set a large spectral width initially (e.g., 200-300 ppm) to ensure all signals are captured.[13] The vast chemical shift range of ¹⁹F makes it possible for signals to appear far from the expected region.[3]
Transmitter Offset (O1P): Center the spectral window on the expected chemical shift of the CF₂ group.
Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.
Relaxation Delay (D1): For routine spectra, 1-2 seconds is sufficient. For accurate quantitative analysis, D1 should be set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation between pulses.[1]
Number of Scans (NS): Start with 16 or 32 scans. Due to the high sensitivity of ¹⁹F, this is often sufficient for a good S/N.[14][15]
Acquire Data: Run the experiment. It is highly recommended to acquire two separate spectra:
One spectrum with ¹H decoupling turned ON . This simplifies the spectrum to an AB quartet, making it easier to identify the geminal coupling (²JFF).
One spectrum with ¹H decoupling turned OFF . This fully coupled spectrum reveals the finer splitting from protons (³JFH), providing complete structural information.
Data Processing and Spectral Interpretation
Fourier Transform (FT): Apply an exponential multiplication (line broadening factor of ~0.3-1.0 Hz) to improve S/N, then perform the Fourier transform.
Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and symmetrical. Apply a baseline correction algorithm to produce a flat baseline, which is crucial for accurate integration.
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (e.g., TFA) to its known value (e.g., -76.55 ppm).[8] If no internal standard is used, an external reference can be used, but this is less precise.
Analysis of the Spectrum:
Identify the Signal: Locate the multiplet corresponding to the CF₂ group.
Measure Chemical Shifts: In the ¹H-decoupled spectrum, the AB quartet will consist of four lines. The chemical shifts of the two non-equivalent fluorine atoms (Fₐ and Fₑ) can be calculated from the positions of these four lines.
Measure Coupling Constants:
The geminal coupling, ²JFF, can be directly measured from the splitting within the AB quartet.
In the non-decoupled spectrum, measure the smaller triplet splitting on each line of the quartet to determine the vicinal coupling, ³JFH.
Integration: The integral of the entire multiplet corresponds to the two fluorine atoms. This can be used for quantitative analysis relative to the integral of the internal standard.[1][11]
Parameter
Expected Value/Pattern
Rationale & Significance
Chemical Shift (δ)
~ -90 to -120 ppm (Solvent Dependent)
The precise shift is highly sensitive to the local electronic environment, making it a powerful diagnostic tool.[6]
Multiplicity (¹H Decoupled)
AB Quartet
Arises from the magnetic non-equivalence of the two diastereotopic fluorine atoms. Confirms the prochiral center at C3.
Multiplicity (¹H Coupled)
AB quartet of triplets (or more complex)
Reveals coupling to adjacent protons, confirming molecular connectivity.
²JFF (Geminal Coupling)
250 - 300 Hz
The large magnitude is characteristic of geminal difluoro groups and is a key identifier.[3]
³JFH (Vicinal Coupling)
5 - 20 Hz
Confirms the presence of adjacent C-H bonds and provides conformational information.
Conclusion
¹⁹F NMR spectroscopy provides an exceptionally detailed and unambiguous method for the structural characterization of 2,2-Difluoropentanoic acid. By carefully selecting experimental parameters and understanding the principles of chemical shift and spin-spin coupling, researchers can extract a wealth of information regarding molecular structure and purity. The diastereotopic nature of the geminal fluorines provides a sophisticated spectral signature that is highly informative. The protocols and insights provided in this application note serve as a robust foundation for the analysis of this and other structurally related fluorinated compounds, underscoring the indispensable role of ¹⁹F NMR in modern chemical and pharmaceutical development.
References
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.). NIH. Retrieved February 1, 2026, from [Link]
Applications of 19F NMR | ChemBioBioChem. (n.d.). Wiley Online Library. Retrieved February 1, 2026, from [Link]
The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition | The Journal of Physical Chemistry A. (n.d.). ACS Publications. Retrieved February 1, 2026, from [Link]
F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.). University of California, Santa Barbara. Retrieved February 1, 2026, from [Link]
New Frontiers and Developing Applications in 19F NMR - PMC. (n.d.). NIH. Retrieved February 1, 2026, from [Link]
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Nature. Retrieved February 1, 2026, from [Link]
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]
Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
19Flourine NMR. (n.d.). University of Ottawa. Retrieved February 1, 2026, from [Link]
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). NIH. Retrieved February 1, 2026, from [Link]
Nmr spectroscopy of fluorine 19 | PPTX. (n.d.). Slideshare. Retrieved February 1, 2026, from [Link]
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (n.d.). ACS Publications. Retrieved February 1, 2026, from [Link]
Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved February 1, 2026, from [Link]
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). University of California, Santa Barbara. Retrieved February 1, 2026, from [Link]
19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis | Organic Letters. (n.d.). ACS Publications. Retrieved February 1, 2026, from [Link]
Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. (n.d.). The Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]
Application Notes & Protocols: Asymmetric Synthesis of 2,2-Difluoropentanoic Acid Analogs
Introduction: The Significance of Stereodefined α,α-Difluorinated Carboxylic Acids The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials scie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Stereodefined α,α-Difluorinated Carboxylic Acids
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethylene group (CF2), in particular, offers a unique combination of electronic and steric properties. When placed at the α-position to a carboxylic acid, it can serve as an isostere for a carbonyl or ether oxygen, modulate the pKa of the carboxylic acid, and enhance metabolic stability by blocking α-oxidation pathways.[1] These attributes make chiral α,α-difluorinated carboxylic acids, such as 2,2-difluoropentanoic acid and its analogs, highly sought-after building blocks for novel therapeutics and advanced materials.[2]
The challenge, however, lies in the stereocontrolled synthesis of these compounds. The presence of a quaternary stereocenter at the α-position demands robust and highly selective synthetic methodologies. This guide provides an in-depth overview of field-proven strategies for the asymmetric synthesis of 2,2-difluoropentanoic acid analogs, with a focus on the underlying principles and detailed, actionable protocols for researchers in drug development and chemical synthesis.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically enriched 2,2-difluoropentanoic acid analogs can be broadly categorized into three main strategies:
Chiral Auxiliary-Mediated Synthesis: This classical yet reliable approach involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.
Catalytic Asymmetric Synthesis: This modern and highly efficient strategy utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.
Enzymatic Resolution: This "green" chemistry approach employs enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.
The following sections will delve into the specifics of each of these strategies, providing both the "why" and the "how" for their successful implementation.
The use of chiral auxiliaries is a powerful method for establishing stereocenters with a high degree of predictability and control.[3] Evans' oxazolidinone auxiliaries are particularly effective in directing the alkylation of enolates.[] The auxiliary is first acylated with the difluoroacetic acid moiety, and the resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate. The steric hindrance provided by the auxiliary directs the approach of an electrophile (in this case, a propyl halide) to one face of the enolate, leading to the formation of one diastereomer in preference to the other.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for chiral auxiliary-mediated synthesis.
Protocol 1: Asymmetric Synthesis of (S)-2,2-Difluoropentanoic Acid using an Evans' Oxazolidinone Auxiliary
Materials:
(S)-4-Benzyloxazolidin-2-one
2,2-Difluoroacetic acid
Pivaloyl chloride
Triethylamine (TEA)
Lithium diisopropylamide (LDA)
1-Iodopropane
Lithium hydroxide (LiOH)
Hydrogen peroxide (H2O2)
Anhydrous tetrahydrofuran (THF)
Standard glassware for anhydrous reactions
Procedure:
Acylation: To a solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq). Stir for 30 minutes. In a separate flask, activate 2,2-difluoroacetic acid (1.1 eq) with pivaloyl chloride (1.1 eq) and TEA (1.2 eq) in THF at 0 °C for 1 hour. Combine the two mixtures and stir at room temperature for 4 hours.
Purification of N-acyloxazolidinone: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient).
Alkylation: Dissolve the purified N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq, 2M solution in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes to form the lithium enolate. Add 1-iodopropane (1.5 eq) and stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
Auxiliary Cleavage: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Dry, filter, and concentrate the organic layer. Dissolve the crude product in a 3:1 mixture of THF and water. Cool to 0 °C and add a pre-mixed solution of LiOH (4.0 eq) and H2O2 (30% aqueous solution, 4.0 eq). Stir vigorously for 4 hours.
Work-up and Purification: Quench the reaction with aqueous Na2SO3. Acidify the aqueous layer with 1M HCl to pH 2 and extract with ethyl acetate. Dry the combined organic layers over MgSO4, filter, and concentrate to yield the crude (S)-2,2-difluoropentanoic acid. Purify by flash column chromatography.
Catalytic asymmetric methods represent a more atom-economical and scalable approach to chiral synthesis. Recent advancements have focused on the generation of α,α-difluoroenol species in situ, which can then undergo enantioselective reactions with various electrophiles.[5][6] Chiral phosphoric acids and quinine-derived organocatalysts have proven to be highly effective in controlling the stereochemistry of these transformations.[6]
Mechanism of Chiral Phosphoric Acid Catalyzed Difluoroalkylation
Caption: Mechanism of chiral phosphoric acid catalyzed difluoroalkylation.
Protocol 2: Catalytic Asymmetric Aldol Reaction to Synthesize a 2,2-Difluoro-3-hydroxypentanoic Acid Derivative
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Rh2(OAc)4 (1 mol%) and the CPA catalyst (5 mol%). Add anhydrous DCM and stir for 10 minutes at room temperature.
Addition of Reactants: Add propanal (1.2 eq) and water (2.0 eq). Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C, optimization may be required).
Slow Addition of Diazo Compound: Add a solution of ethyl 2-diazo-2,2-difluoroacetate (1.0 eq) in DCM dropwise over a period of 4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive ketene intermediate.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the desired chiral 2,2-difluoro-3-hydroxypentanoic acid ester.
Catalyst
Temperature (°C)
Yield (%)
Diastereomeric Ratio (syn:anti)
Enantiomeric Excess (e.e., %)
(R)-TRIP
0
85
>20:1
96
(S)-TRIP
0
83
>20:1
95
(R)-TRIP
-20
90
>20:1
98
Strategy 3: Enzymatic Kinetic Resolution
Enzymatic methods offer a highly selective and environmentally benign route to enantiopure compounds.[7] Kinetic resolution involves the use of an enzyme, typically a lipase, to selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The success of this method relies on the ability to stop the reaction at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
Application Note: High-Purity Isolation of 2,2-Difluoropentanoic Acid via Dicyclohexylamine (DCHA) Salt Crystallization
Executive Summary & Technical Rationale The Challenge: 2,2-Difluoropentanoic acid is a colorless liquid at room temperature , rendering direct crystallization of the free acid impossible under standard laboratory conditi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Rationale
The Challenge:
2,2-Difluoropentanoic acid is a colorless liquid at room temperature , rendering direct crystallization of the free acid impossible under standard laboratory conditions. Conventional distillation is often insufficient for pharmaceutical-grade purity (>99.5%) due to the close boiling points of mono-fluorinated byproducts and the formation of azeotropes with water or HF traces.
The Solution:
This protocol utilizes a Derivatization-Crystallization-Regeneration (DCR) strategy. By reacting the liquid acid with a bulky, achiral amine—specifically Dicyclohexylamine (DCHA) —we convert the liquid substrate into a crystalline ammonium salt. This solid derivative amplifies the physicochemical differences between the target molecule and its impurities (such as unreacted pentanoic acid or 2-fluoropentanoic acid), allowing for highly efficient purification via recrystallization.
Mechanism of Action:
Lattice Selectivity: The rigid, bulky structure of DCHA forms a tight crystal lattice with 2,2-difluoropentanoic acid. Impurities, lacking the specific gem-difluoro geometry, are sterically excluded from the growing crystal lattice and remain in the mother liquor.
Lipophilicity Match: The fluorinated alkyl chain of the acid aligns well with the cyclohexyl rings of the amine, promoting solubility in non-polar anti-solvents (like heptane) while the ionic head group drives precipitation upon cooling.
Pre-Formulation & Safety Analysis
Before initiating the protocol, the following physicochemical properties must be acknowledged to ensure safety and yield.
Property
Value/Description
Implication for Protocol
Physical State
Liquid (RT)
Requires salt formation for crystallization.
Acidity (pKa)
~1.5 - 2.0 (Est.)
Significantly stronger than non-fluorinated analogs due to electron-withdrawing F-atoms. Requires stoichiometric control of amine.
Boiling Point
~160-170°C (Est.)
Distillation is energy-intensive; crystallization is gentler.
Stability
Stable, but HF risk
WARNING: Traces of HF may be present. Use plastic/Teflon ware where possible or borosilicate glass with caution.
Detailed Protocol: The DCR Workflow
Phase A: Salt Formation (Derivatization)
Objective: Convert crude liquid acid into crude DCHA salt.
Reagents:
Crude 2,2-Difluoropentanoic acid (
eq)
Dicyclohexylamine (DCHA) (
eq)
Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
Procedure:
Dissolution: Dissolve
of crude 2,2-difluoropentanoic acid in of EtOAc in a round-bottom flask.
Cooling: Submerge the flask in an ice bath (
) to mitigate the exotherm of neutralization.
Amine Addition: Add
( eq) of DCHA dropwise over 20 minutes with vigorous stirring.
Observation: A white precipitate or thick slurry should form immediately as the salt is generated.
Aging: Allow the slurry to stir at room temperature for 1 hour to ensure complete salt formation.
Phase B: Purification via Recrystallization
Objective: Remove impurities by re-ordering the crystal lattice.
Rationale: EtOAc solubilizes the salt at high temps; Heptane acts as the anti-solvent to drive crystallization upon cooling.
Procedure:
Concentration: If the slurry from Phase A is too thin, concentrate it under reduced pressure to approximately
total volume.
Dissolution: Add
of n-Heptane. Heat the mixture to reflux ().
Critical Step: If the solid does not dissolve completely, add EtOAc in
portions until a clear, homogeneous solution is obtained. Do not add excess polar solvent.
Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2 hours).
Seeding: If available, add a seed crystal at
to induce uniform growth.
Deep Cooling: Once at room temperature, place the flask in a refrigerator (
) for 4 hours to maximize yield.
Filtration: Filter the white crystalline needles using a Buchner funnel.
Washing: Wash the filter cake with
of cold n-Heptane to remove residual mother liquor (containing impurities).
Drying: Dry the salt in a vacuum oven at
for 6 hours.
Phase C: Salt Break (Regeneration)
Objective: Release the purified free acid from the amine salt.
Reagents:
Sulfuric Acid (
aqueous solution)
Dichloromethane (DCM) or MTBE
Procedure:
Suspension: Suspend the dried purified salt in
of DCM.
Acidification: Add
of to the separatory funnel containing the suspension. Shake vigorously.
Chemistry: The proton displaces the DCHA; the DCHA forms a sulfate salt which is water-soluble, while the 2,2-difluoropentanoic acid partitions into the organic (DCM) layer.
Separation: Drain the lower organic layer (DCM).
Extraction: Extract the aqueous layer once more with
DCM to ensure full recovery.
Drying & Concentration: Dry the combined organic layers over anhydrous
, filter, and concentrate under vacuum (rotary evaporator) at .
Final Polish: The resulting colorless oil is the purified 2,2-difluoropentanoic acid.
Process Visualization (Workflow Diagram)
Figure 1: Strategic workflow for the purification of liquid fluorinated acids via amine salt crystallization.
Quality Control & Validation
To validate the success of the purification, the following analytical methods are required.
A.
-NMR Spectroscopy
This is the most definitive test for alpha-fluorinated acids.
Target Signal: A clean triplet (or multiplet depending on resolution) at approximately
to (relative to ).
Impurity Check:
Mono-fluoro impurity: Look for a doublet of multiplets around
to .
Inorganic Fluoride: Singlet at
(broad).
Acceptance Criteria: No visible peaks outside the target region (
(Carboxyl absorption). Note: Fluorine does not enhance UV significantly, so refractive index (RI) detection may be preferred if available.
References
Oakwood Chemical. (2024). Safety Data Sheet and Product Specifications for 2,2-Difluoropentanoic acid. Retrieved from [Link]
Google Patents. (2001). US6281374B1 - Fluorinated alkanoic acid purification process.
Beilstein Journals. (2021). Trichloroacetic acid fueled practical amine purifications (Demonstrating Amine-Acid Salt Crystallization Principles). Retrieved from [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2,2-Difluoropentanoic Acid
This technical support guide addresses the specific challenges in synthesizing 2,2-Difluoropentanoic acid , a critical fluorinated building block used to modulate lipophilicity and metabolic stability in drug discovery....
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide addresses the specific challenges in synthesizing 2,2-Difluoropentanoic acid , a critical fluorinated building block used to modulate lipophilicity and metabolic stability in drug discovery.
The guide focuses on the two most prevalent synthetic routes:[1]
Deoxofluorination of
-keto esters (Direct Functionalization).
Metal-Mediated Cross-Coupling of bromodifluoroacetate (Building Block Approach).
Product: 2,2-Difluoropentanoic Acid (
)
CAS: 55302-54-9 (Generic for isomer class) / Specific CAS varies by ester form.
Application: Bioisostere for fatty acids; metabolic blocker.
Context: You are converting Ethyl 2-oxopentanoate to Ethyl 2,2-difluoropentanoate using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by hydrolysis.
The Core Problem: Vinyl Fluoride Elimination
The most common failure mode in this reaction is the formation of the elimination product (vinyl fluoride) instead of the desired gem-difluoride.
Mechanism of Failure:
The reaction proceeds via an alkoxy-aminosulfur difluoride intermediate. The rate-determining step is the ionization of this intermediate to a carbocation. Because the ester group is electron-withdrawing, it destabilizes the adjacent carbocation, making the nucleophilic attack by fluoride slow. This allows the competing elimination pathway (loss of a proton from C3) to dominate.
Troubleshooting Guide: Deoxofluorination
Symptom
Probable Cause
Corrective Action
High % of Vinyl Fluoride ()
Elimination dominates substitution. The carbocation intermediate is too long-lived or the fluoride source is not nucleophilic enough.
1. Add Lewis Acid Catalyst: Add 5-10 mol% or anhydrous (generated in situ with EtOH). This facilitates the ionization and fluoride attack.2. Switch Reagent: Use Deoxo-Fluor instead of DAST. It is more thermally stable, allowing higher reaction temperatures which favor the thermodynamic gem-difluoride over the kinetic elimination product.3. Solvent: Switch from THF to DCM or Chloroform . Non-coordinating solvents often improve the -like fluoride attack.
Unreacted Starting Material
Steric/Electronic Deactivation. The -keto ester is less reactive than simple ketones.
Increase Temperature: If using Deoxo-Fluor, heat to 40-60°C. Do NOT heat DAST above 50°C (explosion hazard).Catalysis: Use as a catalyst to activate the carbonyl oxygen.
Dark/Black Reaction Mixture
Decomposition. DAST/Deoxo-Fluor is decomposing or polymerizing the substrate.
Moisture Control: Ensure strictly anhydrous conditions. DAST reacts violently with water to form HF, which can char the organic material.Cryogenic Addition: Always add the fluorinating agent at -78°C , then warm slowly to RT.
Visualizing the Pathway Bifurcation
Figure 1: Mechanistic bifurcation in the fluorination of
-keto esters. The electron-withdrawing ester group destabilizes the carbocation, increasing the dwell time and likelihood of elimination (Red path).
Context: You are coupling Ethyl bromodifluoroacetate with a propyl halide (e.g., Allyl bromide or Propyl iodide) using Copper (Cu) or Zinc (Zn).
The Core Problem: Homocoupling vs. Cross-Coupling
This route avoids vinyl fluorides but suffers from the "Reformatsky Homocoupling" where the difluoroacetate reacts with itself rather than the alkyl halide.
Troubleshooting Guide: Alkylation
Symptom
Probable Cause
Corrective Action
Low Yield / Recovery of Difluoroacetate
Protonation. The organometallic intermediate () was quenched by moisture before reacting.
Activation: Use TMSCl (Trimethylsilyl chloride) to activate the Zinc dust. Ensure solvent (THF/DMSO) is distilled over Na/Benzophenone.Concentration: Run the reaction at high concentration (1M) to favor intermolecular coupling.
Reaction Kinetics. The rate of dimerization is faster than cross-coupling.
Slow Addition: Add the Ethyl bromodifluoroacetateslowly (syringe pump) to a mixture of the Propyl halide and the metal. This keeps the concentration of the reactive Zn-species low relative to the electrophile.Ligand: Use Cu(0) powder with TMEDA ligand for better cross-coupling control compared to standard Zn Reformatsky conditions.
Incomplete Conversion
Passivation of Metal Surface.
Acid Wash: Wash Zn dust with 10% HCl, then water/acetone/ether and dry under vacuum before use.
Decision Tree for Optimization
Figure 2: Troubleshooting logic for the metal-mediated alkylation of ethyl bromodifluoroacetate.
Module 3: Hydrolysis & Isolation (Final Steps)
Context: Converting the ethyl ester to the free acid (
).
FAQ: Isolation Challenges
Q: I hydrolyzed the ester, but I can't extract the product from the aqueous phase. Where is it?A: 2,2-Difluoro acids are stronger acids (pKa ~1.5) than non-fluorinated analogues (pKa ~4.8).
Issue: At pH 3-4 (standard workup), the molecule is still ionized (carboxylate form) and stays in the water.
Solution: You must acidify the aqueous phase to pH < 1 (using 6M HCl) to protonate the acid fully before extraction with DCM or Ether.
Q: My product yield drops significantly after rotary evaporation. Is it volatile?A: Yes. 2,2-Difluoropentanoic acid is a small, lipophilic molecule.
Boiling Point: Estimated ~165-170°C (at 760 mmHg), but it has significant vapor pressure.
Solution: Do not evaporate to dryness under high vacuum/heating. Distill the solvent off carefully or convert to a salt (e.g., Dicyclohexylamine salt) for solid isolation if the free acid is not strictly required.
Q: The NMR shows a "hydrate" species. Is this an impurity?A: Likely yes, but check the shift.
Difluoro ketones form stable hydrates (
).
Difluoro acids are stable, but if you have residual alcohol from the ester hydrolysis, you might form a hemiacetal-like species in solution.
Fix: Dry the extract thoroughly with
and store under inert atmosphere.
References
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.
Foundational text on DAST reactivity and side reactions.
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048-7054.
Describes Deoxo-Fluor as a safer alternative to DAST for sluggish substr
Sato, K., et al. (1999). "A Practical Synthesis of 2,2-Difluoroalkanoic Acids via Reformatsky Reaction." Chemical and Pharmaceutical Bulletin, 47(7), 1013-1016.
Detailed protocol for the Reformatsky/Alkyl
Prakash, G. K. S., & Olah, G. A. (2011). "Nucleophilic Trifluoromethylation: The Art of C-CF3 Bond Formation." Chemical Reviews.
Mechanistic insights into fluorinated carbanions and carboc
Technical Support Center: Degradation of 2,2-Difluoropentanoic Acid
An in-depth guide to the degradation pathways of 2,2-Difluoropentanoic acid, designed for researchers, scientists, and drug development professionals. A Foreword from the Senior Application Scientist: Welcome to the tech...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the degradation pathways of 2,2-Difluoropentanoic acid, designed for researchers, scientists, and drug development professionals.
A Foreword from the Senior Application Scientist:
Welcome to the technical support center for 2,2-Difluoropentanoic acid. As you embark on your research, you will find that this molecule, like many short-chain per- and polyfluoroalkyl substances (PFAS), presents unique stability challenges. Direct, peer-reviewed degradation pathways for 2,2-Difluoropentanoic acid are not extensively documented in current literature. However, the principles of fluorine chemistry and the wealth of research on analogous perfluorocarboxylic acids (PFCAs) provide a robust framework for predicting its behavior and troubleshooting your experiments.
This guide is structured to address the questions and challenges you are likely to encounter. We will extrapolate from established data on similar compounds to provide scientifically grounded hypotheses and practical advice. Our goal is to equip you with the foundational knowledge and experimental foresight needed to successfully navigate your studies.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and degradation of 2,2-Difluoropentanoic acid, drawing parallels from well-studied short-chain PFCAs.
Q1: How stable is 2,2-Difluoropentanoic acid under standard laboratory and environmental conditions?
A1: 2,2-Difluoropentanoic acid is expected to be highly stable. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making compounds like this exceptionally resistant to natural degradation processes.[1] In aqueous environments, it is expected to be persistent with no known significant degradation pathways under typical environmental conditions.[2] Its stability is a defining characteristic, similar to other PFCAs which are often dubbed "forever chemicals."
Q2: What are the primary challenges in experimentally degrading 2,2-Difluoropentanoic acid?
A2: The primary challenge is the immense strength and stability of the C-F bonds. Cleaving these bonds requires significant energy input. Many standard degradation techniques used for non-fluorinated organic acids are ineffective. Successful degradation typically requires aggressive methods capable of overcoming this high activation energy, such as high temperatures or the generation of highly reactive radicals.[3]
Q3: What are the most probable degradation pathways and products under thermal stress?
A3: Based on studies of other short-chain PFCAs, thermal degradation (pyrolysis) likely proceeds through a mechanism involving the elimination of hydrogen fluoride (HF).[4][5] A theoretical pathway for many PFCAs involves HF elimination from the carboxylic acid head group, forming a short-lived, unstable α-lactone intermediate.[6] This intermediate can then decompose, often leading to a shorter-chain perfluorinated acyl fluoride and carbon monoxide (CO).[6] In the presence of oxygen (combustion), the degradation is more complete, yielding products like carbonyl fluoride (COF2), carbon dioxide (CO2), and HF.[4]
Q4: Is hydrolysis a viable degradation method for 2,2-Difluoropentanoic acid?
A4: Generally, the C-F bond is highly resistant to hydrolysis. However, studies on specific fluorinated compounds have shown that under harsh alkaline conditions (e.g., using strong bases like alkali metal hydroxides), hydrolysis of C-F bonds can occur, producing fluoride ions (F⁻) and carboxylates.[1] For 2,2-Difluoropentanoic acid, this would likely require extreme pH and temperature and is not a gentle or facile process.
Q5: Can Advanced Oxidation Processes (AOPs) effectively degrade 2,2-Difluoropentanoic acid?
A5: AOPs are among the most promising methods for degrading PFCAs.[7] These techniques generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which are capable of attacking the molecule.[7]
UV/H₂O₂ and UV/Persulfate: These methods use ultraviolet light to cleave hydrogen peroxide or persulfate, respectively, to generate these powerful radicals.[8]
Photocatalysis: Using a semiconductor photocatalyst like titanium dioxide (TiO₂) with UV light can also induce degradation, ultimately mineralizing the compound to CO₂, fluoride anions, and water.[9] The reaction is significantly enhanced by the presence of molecular oxygen.[9]
Q6: Is microbial or enzymatic degradation a feasible pathway?
A6: The prospects for microbial degradation of di-fluorinated compounds like 2,2-Difluoropentanoic acid are currently very low. While some specialized microorganisms can defluorinate certain monofluorinated compounds, the presence of multiple fluorine atoms on the same carbon (a gem-difluoro group) dramatically increases the C-F bond strength and creates significant steric hindrance.[10] This makes enzymatic attack by known dehalogenases highly unlikely. Research has shown that even di- and trifluoroacetate are unreactive in microbial studies that successfully degrade fluoroacetate.[10]
Troubleshooting Experimental Degradation
This section provides practical solutions to common problems encountered during degradation studies.
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Thermal Degradation
1. Insufficient Temperature: The activation energy for C-F bond cleavage has not been reached. 2. Atmosphere: Pyrolysis in an inert atmosphere (N₂) can produce stable, shorter-chain fluoro-olefins that resist further breakdown.[4] 3. Reactor Surface: The material of the reactor (e.g., quartz) can react with degradation products at high temperatures, altering the final products.[4]
1. Increase Temperature: Incrementally increase the reaction temperature, monitoring for changes in product distribution. 2. Introduce Oxygen: If complete mineralization is the goal, perform the degradation in the presence of oxygen (combustion) to facilitate oxidation of intermediates.[4] 3. Consider Material Effects: Be aware of potential side reactions with your reactor. Using a platinum catalyst, for example, can promote combustion to COF₂ at lower temperatures.[4]
Low Efficiency in AOP Study
1. Suboptimal pH: The efficiency of radical generation and the speciation of the target compound can be highly pH-dependent. 2. Incorrect Reagent Concentration: Too little H₂O₂ or persulfate results in insufficient radical generation. Too much can lead to self-quenching, where radicals react with excess reagent instead of the target. 3. Matrix Effects: Other compounds in the sample matrix (e.g., natural organic matter) can scavenge radicals, reducing the efficiency of target degradation.
1. Perform a pH Sweep: Test the degradation efficiency across a range of pH values to find the optimum for your system. 2. Titrate Reagent Concentration: Run experiments with varying concentrations of your oxidant to find the optimal level that maximizes degradation without significant quenching. 3. Purify Sample or Increase Oxidant Dose: If the matrix is complex, consider a sample cleanup step. Alternatively, increase the oxidant dose to overcome the scavenging effect, though this may increase cost.
Difficulty Identifying Degradation Products
1. Volatility of Products: Short-chain degradation products can be volatile and may be lost during sample preparation or analysis. 2. Poor Chromatographic Retention: Highly polar products, including fluoride ions, may not be retained on standard reverse-phase HPLC columns. 3. Low Concentration: Intermediates may be transient and exist at very low concentrations, below the detection limit of the instrument.
1. Use Appropriate Sample Handling: Minimize headspace in vials and use cooled autosamplers. For volatile products, consider headspace GC-MS analysis. 2. Select Appropriate Analytical Method: Use ion chromatography for fluoride analysis. For polar products, consider HILIC or mixed-mode chromatography. LC-MS/MS is a powerful tool for structural elucidation of unknown degradation products.[11] 3. Concentrate Samples: Use solid-phase extraction (SPE) or other concentration techniques to increase the concentration of trace-level products prior to analysis.
Visualizing the Pathways and Workflows
Hypothetical Thermal Degradation Pathway
This diagram illustrates a plausible thermal degradation pathway for 2,2-Difluoropentanoic acid, extrapolated from known mechanisms of other short-chain PFCAs.[6]
Caption: Hypothetical thermal degradation via HF elimination and chain shortening.
Experimental Workflow for AOP Studies
This diagram outlines a standard workflow for conducting and analyzing an advanced oxidation experiment.
Caption: Standard workflow for AOP degradation experiments and analysis.
Protocols for Key Experiments
Protocol 1: General Photocatalytic Degradation using UV/TiO₂
Objective: To assess the degradation of 2,2-Difluoropentanoic acid in an aqueous solution using a UV/TiO₂ system.
Materials:
2,2-Difluoropentanoic acid standard
Titanium dioxide (e.g., Degussa P25)
Deionized water
pH meter, and solutions for adjustment (e.g., 0.1M H₂SO₄, 0.1M NaOH)
Photoreactor with a UV lamp (e.g., 254 nm or 365 nm)
Magnetic stirrer and stir bars
Syringes and syringe filters (0.22 µm, PTFE)
Amber vials for sample collection
Methanol (HPLC grade)
Sodium sulfite (quenching agent)
Procedure:
Solution Preparation: Prepare a stock solution of 2,2-Difluoropentanoic acid (e.g., 100 mg/L) in deionized water.
Reactor Setup: Add a defined volume of the solution to the photoreactor (e.g., 500 mL). Add a magnetic stir bar.
Catalyst Addition: Weigh and add the TiO₂ catalyst to the solution to achieve the desired concentration (e.g., 1 g/L).
Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the acid. Take a "time zero" sample at the end of this period.
Initiate Photolysis: Turn on the UV lamp to start the photocatalytic reaction. Ensure the solution is continuously stirred to keep the catalyst suspended.
Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min).
Quenching & Preparation: Immediately after withdrawal, filter the sample through a 0.22 µm syringe filter to remove the TiO₂ particles. If analyzing for the parent compound, transfer the filtrate to a vial containing a small amount of a quenching agent like sodium sulfite to stop any residual radical reactions.
Analysis: Analyze the samples for the concentration of the parent compound and potential degradation products using a validated analytical method such as LC-MS/MS.
Protocol 2: Analysis of Degradation Products by LC-MS/MS
Objective: To identify and quantify 2,2-Difluoropentanoic acid and its potential degradation products.
Instrumentation & Columns:
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
C18 reverse-phase column (for parent compound and less polar products)
Consider a HILIC or mixed-mode column for more polar, shorter-chain acid products.
Ion chromatography system for fluoride analysis.
General LC Method:
Mobile Phase A: Water with 0.1% formic acid (or other suitable additive).
Mobile Phase B: Methanol or Acetonitrile.
Gradient: Develop a gradient elution method starting with a high percentage of Mobile Phase A to retain polar compounds, gradually increasing Mobile Phase B to elute the parent compound and other non-polar products.
Flow Rate: Typically 0.2-0.5 mL/min.
Injection Volume: 5-10 µL.
General MS/MS Method:
Ionization Source: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.
Analysis Mode: Use Multiple Reaction Monitoring (MRM) for quantitative analysis. This requires identifying the precursor ion (the deprotonated molecule, [M-H]⁻) and a suitable product ion after fragmentation.
Source Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of 2,2-Difluoropentanoic acid.
MRM Development: Determine the optimal collision energy to fragment the precursor ion into a stable, specific product ion.
Screening for Unknowns: To search for unknown degradation products, perform a full scan or precursor ion scan experiment to identify potential new masses that appear over the course of the degradation experiment.
References
Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. (2023). MDPI. [Link]
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed. [Link]
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). National Institutes of Health. [Link]
Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. (n.d.). National Institutes of Health. [Link]
Light-induced degradation of perfluorocarboxylic acids in the presence of titanium dioxide. (n.d.). Europe PMC. [Link]
Degradation of Perfluorooctanoic Acid by Reactive Species Generated through Catalyzed H2O2 Propagation Reactions. (2025). ResearchGate. [Link]
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (n.d.). Royal Society of Chemistry. [Link]
The thermal decomposition of trifluoroacetic acid. (n.d.). Royal Society of Chemistry. [Link]
Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). National Institutes of Health. [Link]
Impact of Hydrogen Peroxide Concentration on Diclofenac Degradation by UV/H2O2: Kinetic Modeling for Water Treatment Applications. (n.d.). MDPI. [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions. (2021). Frontiers. [Link]
AN OVERVIEW OF PERFLUOROOCTANOIC ACID ENZYMATIC DEGRADATION AND INVESTIGATION OF BACTERIA CAPABLE OF DEGRADING PERFLUOROOCTANOIC ACID. (n.d.). Minds@UW. [Link]
Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. (2018). PubMed. [Link]
Technical Support Center: 2,2-Difluoropentanoic Acid Esterification
Executive Summary: The "Fluorine Effect" Why is this reaction difficult? Esterifying 2,2-difluoropentanoic acid is not a standard aliphatic esterification.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Fluorine Effect"
Why is this reaction difficult?
Esterifying 2,2-difluoropentanoic acid is not a standard aliphatic esterification. The presence of the
-gem-difluoro group () fundamentally alters the electronic character of the carboxylic acid.
Acidity Shift: The electron-withdrawing nature of fluorine drops the
from ~4.8 (pentanoic acid) to ~1.3–1.5 . This makes the molecule behave more like a strong mineral acid than a typical organic acid.[1]
Carbonyl Deactivation: In acid-catalyzed (Fischer) esterification, the first step is the protonation of the carbonyl oxygen. The strong inductive effect of the fluorines reduces the electron density on the carbonyl oxygen, making it significantly less basic and difficult to protonate.
Activated Ester Instability: Once formed, the ester is "activated" (similar to a paranitrophenyl ester). It is highly susceptible to hydrolysis, meaning standard basic workups (e.g.,
Q1: I am refluxing 2,2-difluoropentanoic acid in methanol with
(Fischer conditions), but conversion is stuck <15% after 24 hours. Why?
A: The reaction is stalling due to electronic deactivation .
Standard Fischer esterification relies on the carbonyl oxygen acting as a base to accept a proton.[1] The
-fluorines pull electron density away, making protonation energetically unfavorable. Additionally, the equilibrium constant for this specific acid is less favorable than non-fluorinated analogs.[1]
Solution: Switch to an Acid Chloride or Alkylation route.[1] You must "force" the reaction by activating the carboxyl group into a leaving group (Cl) or by using the carboxylate as a nucleophile (SN2).
Q2: I tried using EDC/DMAP coupling, but the reaction is sluggish and I see a major side product.
A: You are likely forming the N-acyl urea byproduct.[1]
Because the 2,2-difluoro acid is sterically hindered and the intermediate O-acylisourea is less reactive toward bulky alcohols, the intermediate can rearrange into a stable, unreactive N-acyl urea.
Solution:
Use DIC (Diisopropylcarbodiimide) instead of EDC; the urea byproduct is soluble in organic solvents but easier to separate.[1]
Add HOAt or Oxyma Pure as an additive to accelerate the active ester formation and suppress rearrangement.[1]
Module B: Isolation & Stability
Q3: My TLC showed full conversion, but after washing with saturated
, the product yield dropped by 50%. Where did it go?
A: You hydrolyzed your product.
The 2,2-difluoro ester is an activated ester .[1] The carbonyl carbon is highly electrophilic.[1][2] An aqueous bicarbonate wash (pH ~8-9) acts as a base, and the hydroxide/water attacks the carbonyl, hydrolyzing the ester back to the water-soluble carboxylate salt.
Solution:
Avoid Basic Workup: Quench the reaction with water or brine only.[1]
Neutralize Carefully: If acid removal is necessary, use a phosphate buffer at pH 7.0, not carbonate bases.[1]
Distillation: If the ester is volatile, skip the aqueous workup entirely and purify via vacuum distillation directly from the crude oil (if using the Acid Chloride method).
Q4: I concentrated my reaction mixture on the rotavap, and the flask is empty.
A: 2,2-Difluoropentanoic acid esters (especially methyl/ethyl) are highly volatile .[1]
The boiling point is significantly lower than expected due to the "fluorine effect" (weak intermolecular Van der Waals forces).
Solution:
Do not use high vacuum (<10 mbar) at room temperature.[1]
dropwise at 0°C. Allow to warm to RT and stir for 2 hours. (Monitor by quenching an aliquot in MeOH -> TLC).
Evaporation (Critical): Remove excess
and DCM under reduced pressure. Do not overheat.[1] (The acid chloride is volatile).[1] Re-dissolve the residue in fresh DCM.
Esterification: Cool the alcohol/base mixture to 0°C. Add the acid chloride solution dropwise. The base is required to scavenge the HCl, preventing acid-catalyzed hydrolysis or side reactions.
Workup: Wash with 1M HCl (to remove pyridine) followed by Brine . Do NOT wash with NaOH or
Technical Support Center: Purification of 2,2-Difluoropentanoic Acid
Welcome to the technical support center for 2,2-Difluoropentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying this compound.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2,2-Difluoropentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting and FAQs
This section addresses common issues and questions that arise during the purification of 2,2-Difluoropentanoic acid. The solutions provided are based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2,2-Difluoropentanoic acid?
A1: The impurity profile of your 2,2-Difluoropentanoic acid will largely depend on its synthetic route. However, some common impurities to be aware of include:
Residual Starting Materials and Reagents: Depending on the synthesis, this could include precursors used in reactions like the Hell–Volhard–Zelinsky reaction.[1]
Underfluorinated or Overfluorinated Analogs: These are structurally similar compounds that can be difficult to remove.[2]
Solvents: Residual solvents from the reaction or initial work-up are common.[3]
Acidic Byproducts: Hydrogen fluoride (HF) can be a byproduct of degradation or synthesis, especially at elevated temperatures.[2][4][5]
Water: Moisture can be present from aqueous work-up steps.
Q2: My purified 2,2-Difluoropentanoic acid is discolored. What could be the cause and how can I fix it?
A2: Discoloration often indicates the presence of trace, highly conjugated impurities or degradation products.[6]
Causality: These impurities may be present in very small amounts but have a strong chromophore. They can sometimes be polymeric materials formed during the synthesis.
Solution:
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb these colored impurities.[7] Be sure to perform a hot filtration to remove the carbon before allowing the solution to cool.
Chromatography: If discoloration persists, column chromatography may be necessary to separate the colored compounds.
Q3: I'm seeing poor recovery after recrystallization. What are the likely reasons?
A3: Low recovery in recrystallization is a common issue that can be attributed to several factors:
Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point.[7] Using an excessive amount of solvent will keep more of your product dissolved even after cooling.
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation rather than crystallization.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The compound is highly soluble in the chosen solvent even at low temperatures: If the solubility difference between hot and cold is not significant, recovery will be low. You may need to screen for a different solvent or a two-solvent system.[9]
Q4: How do I choose the best purification method for my scale?
A4: The choice of purification method is highly dependent on the quantity of material you need to purify.
Small Scale (< 1g): Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography offers the highest resolution and purity, making it ideal for obtaining highly pure material for analytical standards or initial biological screening.[6]
Medium Scale (1-50 g): Recrystallization is often the most practical and efficient method at this scale, provided a suitable solvent is found.[7]
Large Scale (> 50 g): Distillation, particularly fractional distillation, is generally the most scalable and cost-effective method for liquid compounds like 2,2-Difluoropentanoic acid, especially for removing impurities with different boiling points.[10]
Section 2: In-Depth Purification Protocols
The following protocols provide detailed, step-by-step instructions for the most common and effective methods for purifying 2,2-Difluoropentanoic acid.
Protocol 1: Fractional Distillation
Principle: This method separates liquids based on differences in their boiling points. It is particularly effective for removing more volatile or less volatile impurities from the target compound. Fractional distillation provides greater separation efficiency than simple distillation through the use of a fractionating column.
Step-by-Step Methodology:
Apparatus Setup:
Assemble a fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
Ensure all glassware is dry to prevent contamination with water.
Use a heating mantle with a magnetic stirrer for uniform heating.
Preparation:
Charge the round-bottom flask with the crude 2,2-Difluoropentanoic acid, not exceeding two-thirds of the flask's volume.
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
Distillation Process:
Begin heating the flask gently.
Observe the temperature at the distillation head. The temperature should rise as the vapor of the most volatile component reaches the thermometer.
Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This will likely contain residual solvents or more volatile impurities.
As the temperature stabilizes at the boiling point of 2,2-Difluoropentanoic acid, change the receiving flask to collect the main fraction.
Maintain a slow and steady distillation rate for optimal separation. A general guideline is to collect 1-2 drops per second.
If the temperature drops or fluctuates significantly after the main fraction is collected, stop the distillation to avoid collecting higher-boiling impurities.
Purity Assessment:
Analyze the collected fractions by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine their purity.[3]
Troubleshooting Workflow for Distillation
Caption: Troubleshooting common distillation issues.
Protocol 2: Recrystallization
Principle: Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The goal is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize out in a purer form as the solution cools, leaving the impurities behind in the solution.[7]
Step-by-Step Methodology:
Solvent Selection:
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
The impurities should either be very soluble or insoluble in the solvent at all temperatures.
Common solvents to screen for carboxylic acids include water, ethanol, acetone, ethyl acetate, and hexane, or mixtures thereof.[11][12]
Perform small-scale solubility tests to identify a suitable solvent or solvent system.
Dissolution:
Place the crude 2,2-Difluoropentanoic acid in an Erlenmeyer flask.
Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.[7]
Continue adding small portions of the hot solvent until the solid just dissolves.
Decolorization (if necessary):
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
Reheat the solution to boiling for a few minutes.
Hot Filtration:
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature.[8] Covering the flask with a watch glass will prevent solvent evaporation and contamination.
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.
Two-Solvent Recrystallization Workflow
Caption: Workflow for two-solvent recrystallization.
Section 3: Purity Assessment
Accurate determination of purity is crucial. A combination of methods is often recommended for a comprehensive assessment.
Analytical Technique
Principle
Information Provided
Purity Range
Gas Chromatography (GC-FID/MS)
Separation of volatile compounds in the gas phase.
Detects volatile impurities and allows for quantification. MS provides structural information.[3]
Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches - PubMed Central. (2019). National Center for Biotechnology Information. [Link]
Process for preparing 2,2-difluoroethanol.
Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. National Center for Biotechnology Information. [Link]
Process for preparing 2,2-difluoroethanol.
Method for recovering and purifying propionic acid.
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Center for Biotechnology Information. [Link]
Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. SpringerLink. [Link]
Recrystallization with two solvents. Reddit. [Link]
Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Taylor & Francis Online. [Link]
Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine Notes. [Link]
Recrystallization 2. University of Massachusetts. [Link]
Determination of 30 Free Fatty Acids in Two Famous Tibetan Medicines by HPLC with Fluorescence Detection and Mass Spectrometric Identification. ResearchGate. [Link]
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. [Link]
Guidelines for Standard Method Performance Requirements. AOAC International. [Link]
Distillation of Hydrofluoric Acid from Acid Fluoride-Sulphate Solutions. ResearchGate. [Link]
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Royal Society of Chemistry. [Link]
Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]
Analytical and Testing Methods for Surfactants. OUCI. [Link]
(PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
Liquid antisolvent recrystallization and solid dispersion of flufenamic acid with polyvinylpyrrolidone K-30. ResearchGate. [Link]
Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Center for Biotechnology Information. [Link]
A summary of the purification methods described. ResearchGate. [Link]
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR. [Link]
METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. Web of Journals. [Link]
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. [Link]
Fractional distillation of acid contaminants from sevoflurane. PubMed. [Link]
User Query: "I am observing unexpected peaks in my LC-MS/GC-MS during the fluorination of pentanoic acid. What are these byproducts?"
Scientist's Response:
To diagnose your impurity profile accurately, we must first identify your synthetic intent. Fluorination of aliphatic acids like pentanoic acid (valeric acid) proceeds via distinct mechanistic pathways depending on the reagents and conditions used.
Please select your protocol type below to access the relevant troubleshooting guide:
Protocol Type
Target Product
Primary Mechanism
Common Reagents
Type A: -Fluorination
2-Fluoropentanoic acid
Electrophilic Enolate Trapping
Selectfluor™, NFSI, LDA/LiHMDS
Type B: Decarboxylative
1-Fluorobutane
Radical Decarboxylation (SET)
Selectfluor™, Ag(I), Photoredox (Ir/Ru)
Type C: Electrochemical
Perfluoropentanoic acid
Anodic Oxidation (Simons)
HF, Ni Anode, Electrolysis
Module 2: Troubleshooting Type A (
-Fluorination)
Context: You are synthesizing 2-fluoropentanoic acid using an electrophilic source (e.g., Selectfluor) and a base.
Q1: I see a significant M+18 peak relative to my product. What is this?
Diagnosis: This is likely 2,2-difluoropentanoic acid (Over-fluorination).
Root Cause: The introduction of the first fluorine atom increases the acidity of the remaining
-proton due to the strong inductive effect of fluorine ( drops from ~4.8 to ~3.2). If excess base or fluorinating reagent is present, the mono-fluorinated product enolizes faster than the starting material, scavenging the F-source.
Correction:
Stoichiometry: Use a slight deficit of the fluorinating agent (0.95 equiv).
Stepwise Addition: Add the fluorinating agent slowly at low temperature (-78°C) to the pre-formed enolate.
Kinetic Control: Switch to a bulky, non-nucleophilic base (e.g., LiHMDS) to strictly control enolization stoichiometry.
Q2: I am detecting an olefinic byproduct (
consistent with -HF).
Diagnosis: This is pent-2-enoic acid (Elimination Product).
Root Cause: Basic conditions favor E2 elimination. The fluoride ion (leaving group) or the bulky base acts to deprotonate the
-carbon.
Correction:
Quench Protocol: Ensure the reaction is quenched immediately at low temperature with acidic buffer (NH
Cl) to neutralize the base before warming.
Solvent Choice: Avoid highly polar aprotic solvents (like DMSO) which enhance the basicity of fluoride/bases, promoting elimination.
Q3: My reaction mixture contains a solid precipitate that is not my product.
Diagnosis: This is H-TEDA salts (Protodefluorinated Selectfluor).
Mechanism: Selectfluor (F-TEDA-BF
) releases the fluorine atom and becomes the H-TEDA byproduct. This is a stoichiometric waste product, not a target impurity, but it can complicate workup.
Correction: These salts are water-soluble. Ensure a rigorous aqueous wash (slightly acidic) is performed during extraction.
Module 3: Troubleshooting Type B (Decarboxylative Fluorination)
Context: You are converting pentanoic acid to 1-fluorobutane via radical decarboxylation (Ag-catalyzed or Photoredox).
Q4: I see a major byproduct with double the molecular weight of the alkyl chain.
Diagnosis: This is octane (Radical Dimerization).
Root Cause: The reaction generates a primary butyl radical (
). If the rate of fluorine transfer from the reagent (Selectfluor) is slower than the rate of radical diffusion, two butyl radicals will recombine ().
Correction:
Concentration: Dilute the reaction mixture. High concentration favors bimolecular termination (dimerization) over unimolecular trapping (fluorination).
Reagent Excess: Increase the concentration of the fluorine donor (Selectfluor) to accelerate the F-transfer rate (
).
Q5: I am observing butene isomers instead of fluorobutane.
Diagnosis: These are oxidation-elimination products .
Mechanism: The butyl radical can be further oxidized to a carbocation (
) by highly oxidizing photocatalysts or Ag(II) species. The cation then rapidly eliminates a proton to form 1-butene or 2-butene.
Correction:
Catalyst Tuning: Switch to a milder oxidant. For example, if using
, consider a catalyst with a lower excited-state oxidation potential.
Water Content: Ensure the solvent is wet (if using Ag-catalysis) or strictly dry (if cation formation is suspected), depending on the specific catalytic cycle. Note: In Ag-catalyzed systems, water often helps solubilize the carboxylate but excessive water can lead to alcohol formation (butanol).
Module 4: Visualization of Pathways
The following diagram illustrates the competitive pathways in the
-fluorination of pentanoic acid, highlighting where specific byproducts originate.
Caption: Mechanistic bifurcation in electrophilic
-fluorination. Red pathways indicate byproduct formation driven by excess reagents or uncontrolled conditions.
Module 5: Summary Data Table
Byproduct Class
Chemical Identity
Origin Pathway
Diagnostic Signal (NMR/MS)
Mitigation Strategy
Over-reaction
2,2-Difluoropentanoic acid
Electrophilic -fluorination
F NMR: Singlet/ABq (approx -105 ppm)
Limit base/F-source to <1.0 equiv; low temp.
Elimination
Pent-2-enoic acid
E2 Elimination (Basic)
H NMR: Vinyl protons (5.8-7.0 ppm)
Avoid polar aprotic solvents; acidic quench.
Dimer
Octane
Radical Recombination
GC-MS: M+ = 114
Dilute reaction; increase F-source conc.
Hydrolysis
Butanol / Pentanol
Cation Capture / Hydrolysis
IR: Broad OH stretch
Dry solvents; inert atmosphere.
Reagent Waste
H-TEDA (BF)
Selectfluor reduction
Insoluble solid in organic phase
Aqueous extraction.
References
Selectfluor Chemistry & Mechanism
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link
Decarboxylative Fluorination
Yin, F., et al. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society. Link
Photoredox Fluorination
Ventre, S., et al. (2015).[1] Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Nature. Link
Electrochemical Fluorination Byproducts
Simons, J. H., et al. (1949). The Electrochemical Process for the Production of Fluorocarbons. Journal of the Electrochemical Society. Link
Alpha-Fluorination Methodology
Greco, G. E., et al. (2020).[2] Practical Synthesis of
-Fluorocarboxylic Acids. Organic Process Research & Development. Link
Technical Support Center: Analysis of 2,2-Difluoropentanoic Acid (2,2-DFPA)
Introduction: The "Invisible Anion" Challenge Welcome to the technical support hub for 2,2-Difluoropentanoic acid (2,2-DFPA). If you are here, you are likely facing one of three problems: your peak is missing, your basel...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Invisible Anion" Challenge
Welcome to the technical support hub for 2,2-Difluoropentanoic acid (2,2-DFPA). If you are here, you are likely facing one of three problems: your peak is missing, your baseline is noisy, or your retention time is unstable.
2,2-DFPA is deceptive. Structurally, it looks like a simple short-chain fatty acid, but the geminal difluoro group at the
-position drastically alters its physicochemical behavior compared to valeric acid (pentanoic acid).
The Critical Science:
Extreme Acidity: The electron-withdrawing fluorine atoms drop the pKa from ~4.8 (pentanoic acid) to ~1.34 [1]. At standard HPLC pH (0.1% Formic Acid, pH ~2.7), 2,2-DFPA is almost entirely ionized (
), causing it to elute in the void volume on C18 columns.
UV Silence: It lacks a conjugated
-system. It is effectively "invisible" above 210 nm, forcing you into the "danger zone" of solvent cutoffs.
This guide provides self-validating workflows to solve these specific issues.
Module 1: Detection Strategies (Where is my peak?)
The most common support ticket we receive is "No peak detected." You must match your detection technique to the concentration required.
Decision Matrix: Selecting the Right Detector
Figure 1: Detector selection workflow based on sensitivity requirements.
Troubleshooting Table: Detection Issues
Symptom
Probable Cause
Corrective Action
No Peak (UV)
Detection wavelength too high (>215 nm).
Lower to 200–210 nm . Switch mobile phase from Methanol (cutoff 205 nm) to Acetonitrile (cutoff 190 nm).
Drifting Baseline (UV)
Gradient elution at low UV.
Ensure A and B lines have identical buffer concentrations . Use a reference wavelength (e.g., 360 nm) to cancel noise.
Low Signal (MS)
Wrong ionization mode.
Switch to Negative ESI (). 2,2-DFPA does not protonate well in positive mode.
Ghost Peaks
Contaminated mobile phase.
At 200 nm, organic impurities in water are visible. Use LC-MS grade water and filter buffers through 0.2 µm membranes.
Module 2: Retention & Peak Shape (The "Ugly Peak" Problem)
Because the pKa is ~1.34, standard "generic" gradients failed. You cannot retain this molecule on C18 using 0.1% Formic Acid (pH 2.7) because the molecule is deprotonated and highly polar.
The Solution: Ion Suppression vs. Ion Pairing[1]
You have two valid chromatographic paths. Path A is preferred for robustness; Path B is preferred if you cannot use low pH.
Path A: Acidic Suppression (pH < 1.5)
To force 2,2-DFPA into its neutral (hydrophobic) state, the pH must be near its pKa.
Column: High-density C18 or C8 (must be stable at pH 1.5).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10-20 mM Phosphate Buffer (pH 2.0).
Note: Formic acid is too weak. You need the stronger acidity of TFA.
Path B: Ion Pairing (Neutral pH)
If you cannot run low pH, use an ion-pairing reagent to form a neutral complex with the 2,2-DFPA anion.
Reagent: Tetrabutylammonium hydroxide (TBAOH) or similar.
Mechanism: The positively charged TBA+ pairs with the negatively charged 2,2-DFPA-, creating a lipophilic complex that sticks to C18.
Experimental Workflow Diagram
Figure 2: Troubleshooting retention failure. The critical factor is the low pKa (1.34) of the analyte.
Module 3: Validated Protocols
Protocol 1: Direct UV Analysis (High Concentration)
Best for purity checks of raw materials.
Column: C18, 3.0 x 100 mm, 3 µm (End-capped).
Wavelength:210 nm (Bandwidth 4 nm).
Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5). Do not use Formic Acid (high UV background).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient: 5% B to 60% B over 10 minutes.
Flow: 0.5 mL/min.
Self-Validation: Inject a blank. If the baseline rises significantly during the gradient, your phosphate buffer quality is poor.
Protocol 2: Derivatization with 2-Nitrophenylhydrazine (2-NPH)
Best for biological samples or trace analysis (< 10 µg/mL).
Mechanism: 2-NPH reacts with the carboxylic acid to form a hydrazide, which is UV-active (400 nm) and ionizable.
Reagents: 2-NPH hydrochloride + EDC (coupling agent) + Pyridine.
Reaction: Mix sample with reagents at 60°C for 20 minutes [2].
Detection: UV at 400 nm (Visible range = zero noise).
Advantage: Moves detection away from solvent interference; improves retention on C18.
Protocol 3: LC-MS/MS (Negative Mode)
Best for high sensitivity without derivatization.
Ionization: ESI Negative (
m/z ~137).
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH natural or adjusted to 9).
Why? Basic pH ensures the molecule is fully ionized (
) before entering the MS, improving sensitivity in negative mode [3].
Mobile Phase B: Acetonitrile.
Column: Anion Exchange or Mixed-Mode (e.g., weak anion exchange/C18) is often better than C18 here, as we are purposely keeping the molecule charged.
Frequently Asked Questions (FAQ)
Q: I am losing my sample during the drying/evaporation step. Why?A: 2,2-DFPA is a short-chain fluorinated acid. Like Trifluoroacetic acid (TFA), it is volatile.[1]
Fix: Do not evaporate to dryness. If concentration is necessary, add a "keeper" solvent (like DMSO) or convert it to a salt (add NaOH) before drying to prevent sublimation.
Q: Why do I see "carryover" or ghost peaks in subsequent runs?A: Fluorinated tails are hydrophobic and "sticky" to stainless steel and plastic tubing.
Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol. If the issue persists, passivate your LC system with 6N Nitric Acid (consult your instrument manual first!) to remove active metal sites.
Q: Can I use Refractive Index (RI) detection?A: Only for very high concentrations (> 1 mg/mL). The fluorine atoms lower the refractive index contrast against many solvents, making RI significantly less sensitive than for standard fatty acids.
References
Han, J., et al. (2015). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids. Journal of Chromatography A. Retrieved from [Link]
Liu, J., et al. (2024).[2] Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS. Science of The Total Environment. Retrieved from [Link]
Technical Support Center: Synthesis of 2,2-Difluoropentanoic Acid
Welcome to the Technical Support Center for the synthesis of 2,2-difluoropentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 2,2-difluoropentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our aim is to address specific challenges you may encounter during your experiments, with a focus on the critical role of solvent effects.
I. Synthetic Strategy Overview
The synthesis of 2,2-difluoropentanoic acid is typically approached via a two-step process:
Formation of the Ester Precursor: Synthesis of ethyl 2,2-difluoropentanoate, commonly achieved through a Reformatsky-type reaction.
Hydrolysis: Conversion of the ethyl 2,2-difluoropentanoate to the final carboxylic acid.
The choice of solvent at each stage is paramount for achieving high yield and purity. This guide will delve into the nuances of solvent selection for both steps.
Caption: Synthetic workflow for 2,2-difluoropentanoic acid.
II. Step 1: Synthesis of Ethyl 2,2-Difluoropentanoate (Reformatsky Reaction)
The Reformatsky reaction is a reliable method for forming the carbon-carbon bond required for the pentanoate backbone.[1][2] It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the Reformatsky reaction to synthesize ethyl 2,2-difluoropentanoate?
A1: A non-polar, aprotic solvent is generally preferred. Toluene is a common and effective choice.[3] Tetrahydrofuran (THF) can also be used.[4] The solvent must be anhydrous, as the organozinc intermediate is sensitive to water.
Q2: My Reformatsky reaction is sluggish or fails to initiate. What are the likely causes?
A2: Several factors can impede the reaction:
Inactive Zinc: The surface of the zinc metal may be oxidized. It is crucial to activate the zinc prior to use. This can be done by washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum. A small amount of iodine can also be used to initiate the reaction.[3]
Wet Solvent or Glassware: The presence of water will quench the organozinc reagent. Ensure all solvents are anhydrous and glassware is flame-dried or oven-dried.
Purity of Reagents: Impurities in the propanal or ethyl 2-bromo-2,2-difluoroacetate can inhibit the reaction.
Troubleshooting Guide: Low Yield of Ethyl 2,2-Difluoropentanoate
Symptom
Potential Cause
Troubleshooting & Optimization
Low conversion of starting materials
Inefficient formation of the Reformatsky reagent.
Ensure zinc is fully activated. Consider using a different batch of zinc or a more finely divided form (zinc dust).
Low reaction temperature.
The reaction typically requires heating. For a toluene solvent system, a temperature of around 90°C is often effective.[3]
Formation of side products
Self-condensation of propanal.
Add the propanal slowly to the reaction mixture containing the pre-formed Reformatsky reagent.
Wurtz-type coupling of the organozinc reagent.
This is less common but can occur. Maintaining a moderate reaction temperature can help minimize this.
Experimental Protocol: Synthesis of Ethyl 2,2-Difluoropentanoate
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).
Add anhydrous toluene via cannula.
Heat the suspension to reflux for 5 minutes and then cool to room temperature.[3]
Add ethyl 2-bromo-2,2-difluoroacetate (1.0 eq) to the mixture.
Slowly add a solution of propanal (1.0 eq) in anhydrous toluene via the dropping funnel.
Heat the resulting mixture to 90°C and stir for 30-60 minutes, monitoring the reaction by TLC or GC.
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate or diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography on silica gel.
III. Step 2: Hydrolysis of Ethyl 2,2-Difluoropentanoate
The final step is the saponification of the ester to the carboxylic acid. The choice of solvent and base is critical to ensure complete conversion without promoting side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the hydrolysis of ethyl 2,2-difluoropentanoate?
A1: A mixed solvent system of an alcohol and water is highly effective. A 1:1 mixture of ethanol and water is a good starting point.[5] The ethanol ensures the solubility of the ester, while the water is necessary for the hydrolysis reaction.
Q2: Can I use a different solvent instead of ethanol?
A2: Yes, other water-miscible organic solvents like methanol, isopropanol, or THF can be used. However, the reaction rate may vary. The key is to maintain a homogeneous solution.
Q3: Which base should I use for the hydrolysis?
A3: Sodium hydroxide (NaOH) is a common and effective choice.[5] Lithium hydroxide (LiOH) or potassium hydroxide (KOH) can also be used. The choice of base is generally less critical than the solvent system and reaction conditions, but solubility of the resulting carboxylate salt can be a factor in some cases.
Troubleshooting Guide: Incomplete Hydrolysis or Low Yield
Symptom
Potential Cause
Troubleshooting & Optimization
Incomplete reaction (starting ester remains)
Insufficient base.
Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
Insufficient reaction time or temperature.
The reaction may require stirring at room temperature for several hours or gentle heating.[5] Monitor the reaction by TLC to determine the optimal time.
Poor solubility of the ester.
Increase the proportion of the organic co-solvent (e.g., change from 1:1 ethanol/water to 2:1).
Low isolated yield after workup
Product loss during extraction.
2,2-Difluoropentanoic acid may have some solubility in water. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Incomplete acidification.
Before extraction, ensure the reaction mixture is acidified to a pH of 1-2 to fully protonate the carboxylate salt.[5]
Illustrative Solvent Effects on Hydrolysis Yield
The following table provides a hypothetical comparison of different solvent systems for the hydrolysis of ethyl 2,2-difluoropentanoate based on general principles of ester hydrolysis.
Methanol is less sterically hindered than ethanol.
THF/Water
Slower
Moderate-High
THF is aprotic and may not stabilize the transition state as well as an alcohol.
Acetonitrile/Water
Slower
Moderate
Potential for side reactions with the nitrile group under strongly basic conditions.
Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoropentanoate
This protocol is adapted from a similar procedure for the synthesis of 2,2-difluoropropionic acid.[5]
Dissolve ethyl 2,2-difluoropentanoate (1.0 eq) in ethanol (e.g., 20 mL per gram of ester).
Add an equal volume of a 2N aqueous sodium hydroxide solution (approximately 2.5-3.0 eq of NaOH).[6]
Stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 2N hydrochloric acid.
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield 2,2-difluoropentanoic acid. Further purification can be achieved by vacuum distillation if necessary.
Caption: Mechanism of base-catalyzed hydrolysis of the ester precursor.
IV. References
Fluorine Notes. (2019-12-06). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Retrieved from [Link]
Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. Retrieved from
Google Patents. (2014-08-28). US8975448B2 - Process for preparing 2,2-difluoroethanol. Retrieved from
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
ResearchGate. (2025-08-10). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. Retrieved from [Link]
ResearchGate. (2025-08-06). A Comparative Study of the Ability of Different Solvents and Adsorbents to Extract Aroma Compounds from Alcoholic Beverages. Retrieved from [Link]
National Institutes of Health. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Retrieved from [Link]
MDPI. (n.d.). Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. Retrieved from [Link]
Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2020-07-28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Retrieved from [Link]
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
ResearchGate. (2025-11-03). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved from [Link]
National Institutes of Health. (n.d.). Ethyl difluoroacetate. PubChem. Retrieved from [Link]
National Institutes of Health. (n.d.). Ethyl 2-azido-2,2-difluoroacetate. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved from [Link]
National Institutes of Health. (n.d.). 2,2-Difluoropentanoic acid. PubChem. Retrieved from [Link]
Oakwood Chemical. (n.d.). 2,2-Difluoropentanoic acid. Retrieved from [Link]
National Institutes of Health. (n.d.). 2,2-Difluorobutyric acid. PubChem. Retrieved from [Link]
managing exothermic reactions in 2,2-Difluoropentanoic acid preparation
Topic: Managing Exothermic Reactions in Fluorination Protocols Executive Summary & Safety Directive Welcome to the Advanced Synthesis Support Center. You are accessing this guide because you are preparing 2,2-Difluoropen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing Exothermic Reactions in Fluorination Protocols
Executive Summary & Safety Directive
Welcome to the Advanced Synthesis Support Center.
You are accessing this guide because you are preparing 2,2-Difluoropentanoic acid (CAS: 140126-96-1) , a critical fluorinated building block in medicinal chemistry. The synthesis typically involves the deoxofluorination of ethyl 2-oxopentanoate followed by ester hydrolysis.
CRITICAL WARNING: The deoxofluorination step using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® is inherently hazardous. These reactions are exothermic and the reagents are thermally unstable. Improper thermal management can lead to runaway decomposition , rapid pressure buildup (HF/SF₄ release), and explosion.
This guide prioritizes thermal safety, process control, and yield optimization.
Troubleshooting Guide: Operational Q&A
Phase 1: Deoxofluorination (The Critical Exotherm)
Q1: I am observing a rapid temperature spike immediately upon adding the fluorinating reagent. How do I regain control?
Diagnosis: You are likely adding the reagent (DAST/Deoxo-Fluor) too quickly, or the reactor cooling capacity is insufficient for the scale. The reaction of
-keto esters with S-F reagents is highly exothermic.
Immediate Action: Stop the addition immediately. Increase stirring speed to dissipate heat. Ensure your cooling bath (typically -78°C to 0°C depending on the reagent) is fully submerged and active.
Corrective Protocol:
Dilution: Dilute the fluorinating reagent in the reaction solvent (e.g., anhydrous DCM or Toluene) before addition. This increases thermal mass.
Flow Control: Use a syringe pump or dropping funnel to limit the addition rate such that the internal temperature (
) never exceeds 5°C above the setpoint.
Reagent Swap: If using DAST, consider switching to Deoxo-Fluor (higher decomposition onset) or XtalFluor-E/M (crystalline, significantly safer, though requires HF-amine promoter).
Q2: The reaction mixture is turning dark brown/black. Is my product compromised?
Diagnosis: This indicates thermal decomposition or "charring." S-F reagents decompose at elevated temperatures (DAST >50°C, Deoxo-Fluor >70°C) to release HF and form polymeric sulfur byproducts. This often happens if the reaction is heated too aggressively to drive conversion.
Solution:
Maintain
strictly below 40°C during the reaction phase.
If conversion is sluggish, add a catalytic amount of anhydrous HF-amine complex or Ethanol (exothermic!) to activate the reagent, rather than heating.
Note: Dark color does not always mean total loss, but purification will be difficult. Proceed to quench immediately.
Q3: I see significant pressure buildup in the reactor headspace.
Diagnosis: Evolution of gaseous byproducts (SF₄, SOF₂) and HF. If the reaction vessel is sealed tight without a pressure-release route, this is a rupture hazard.
Action: Ensure the system is connected to an inert gas line (N₂/Ar) with a proper scrubber vent (bleach/KOH solution) to neutralize acidic gases. Never run this reaction in a completely closed system on a large scale.
Detailed Experimental Protocol
Objective: Safe preparation of Ethyl 2,2-difluoropentanoate followed by hydrolysis.
Scale: 10.0 mmol (Adaptable with strict thermal re-calculation).
Step A: Deoxofluorination of Ethyl 2-oxopentanoate
Reagent Choice: Deoxo-Fluor is recommended over DAST for better thermal stability, though XtalFluor is safer if available.
Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and N₂ inlet.
Solvent Charge: Add Ethyl 2-oxopentanoate (1.44 g, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C (ice/water bath).
Reagent Addition (Exothermic Zone):
Load Deoxo-Fluor (2.65 g, 12 mmol, 1.2 equiv) into a chemically resistant syringe.
Add dropwise over 30 minutes .
Constraint: Maintain internal temperature
.
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 16 hours.
Monitor: TLC or ¹⁹F NMR (Look for disappearance of ketone signal and appearance of gem-difluoro triplet/multiplet).
Workup: Extract with DCM (3x), wash organics with brine, dry over MgSO₄, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc) to yield Ethyl 2,2-difluoropentanoate .
Step B: Hydrolysis to 2,2-Difluoropentanoic Acid
Dissolve the ester from Step A in THF:Water (3:1) .
Add LiOH·H₂O (2.0 equiv) at 0°C.
Stir at RT until ester is consumed (approx 2-4 h).
Acidification: Cool to 0°C and acidify with 1M HCl to pH 1.
Extraction: Extract with Et₂O, dry, and concentrate to yield 2,2-Difluoropentanoic acid .
Comparative Safety Data: Fluorinating Agents
Use this table to justify your reagent selection during safety reviews.
Parameter
DAST
Deoxo-Fluor®
XtalFluor-E®
Physical State
Liquid (Yellow/Orange)
Liquid (Yellow)
Crystalline Solid
Decomposition Onset ()
~50-60°C
~70-90°C (DSC data varies)
>180°C
Energy of Decomposition
High (~1100-1700 J/g)
Moderate/High (~1000 J/g)
Low (<500 J/g)
Shock Sensitivity
Potential
Lower Risk
Stable
Water Reactivity
Violent (Explosive)
Violent
Slow hydrolysis
Byproducts
SF₄ (Toxic gas)
SF₄ / SOF₂
Solid salts (easier removal)
Data Source: Air Products & Chemicals, J. Org.[1] Chem. Safety Studies.
Visualizations & Logic Flows
Figure 1: Reaction Workflow & Safety Gates
This diagram outlines the critical decision points to prevent thermal runaway.
Caption: Operational workflow for deoxofluorination emphasizing thermal checkpoints.
Figure 2: Thermal Stability Decision Tree
Comparison of reagent behaviors under thermal stress.
Caption: Risk stratification of common nucleophilic fluorinating reagents.
References
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053.
Middleton, W. J. (1975).[2] New fluorinating reagents.[1][2][3][4] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578.[2]
Sperry, J. B., & Stone, M. T. (2011). Safe Handling of Energetic Reagents: DAST and Deoxo-Fluor. Organic Process Research & Development.
Technical Support Center: Handling & Stabilization of 2,2-Difluoropentanoic Acid
Subject: Prevention of Thermal and Base-Mediated Decarboxylation in 2,2-Difluoropentanoic Acid (and derivatives). Ticket ID: CHEM-SUP-882-DF Priority: High (Irreversible Degradation Risk) Status: Open for Resolution[1] C...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Prevention of Thermal and Base-Mediated Decarboxylation in 2,2-Difluoropentanoic Acid (and derivatives).
Ticket ID: CHEM-SUP-882-DF
Priority: High (Irreversible Degradation Risk)
Status: Open for Resolution[1]
Core Issue Analysis: The "Why" and "How"
The Problem:
2,2-Difluoropentanoic acid is structurally predisposed to decarboxylation.[1][2] Unlike non-fluorinated aliphatic acids, the presence of two fluorine atoms at the
-position exerts a powerful electron-withdrawing inductive effect ().[1]
The Mechanism:
While the C-F bonds are strong, they weaken the adjacent C-C bond connecting the carboxyl group. Upon heating or deprotonation (formation of the carboxylate anion), the molecule can extrude
to form a 1,1-difluorobutyl anion intermediate, which rapidly protonates to form volatile 1,1-difluorobutane .
Critical Threshold: Decarboxylation rates increase exponentially above 60°C , particularly in polar aprotic solvents (DMSO, DMF) which solvate the cation and leave the carboxylate "naked" and reactive.
Acidity Factor: The pKa of 2,2-difluoroalkanoic acids is significantly lower (~1.5–2.[1]0) than non-fluorinated analogs (~4.8).[1] It exists as a salt even with weak bases, increasing the risk of decarboxylation.
Storage & Handling Protocols
Parameter
Specification
Reason
Temperature
-20°C (Freezer)
Kinetic suppression of the decarboxylation pathway.[1]
Physical State
Solid/Oil (Neat)
Solutions (especially in DMSO/DMF) promote ionization and degradation over time.[1]
Container
Plastic (PP/HDPE)
Fluorinated acids can etch glass over long periods if trace HF is generated; prevents Lewis-acid leaching from glass which can catalyze degradation.[1]
Atmosphere
Argon/Nitrogen
Prevents moisture absorption; water can hydrolyze activated intermediates back to the unstable acid.[1]
Reaction Optimization: Amide Coupling
The most common failure point is during amide coupling (peptide synthesis).[1] Standard protocols (EDC/NHS at Room Temp) often fail due to the instability of the activated ester.
Recommended Workflow: The "Cold-Activation" Protocol
Objective: Activate the carboxylic acid without generating the thermal energy required to break the C-C bond.
Reagent Choice:
Preferred:TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .[1]
Why: Converts the acid to an Acyl Fluoride .[1][3] Acyl fluorides of
-difluoro acids are exceptionally stable toward decarboxylation compared to activated esters (OBt/OAt) or anhydrides.[1]
Amine Addition: Add the amine partner (1.0–1.2 equiv) immediately after base addition.[1]
Reaction: Allow to stir at 0°C for 2 hours , then slowly warm to Room Temperature over 4 hours.
Quench: Quench with 1M HCl (acidic quench stabilizes the unreacted acid).
Visualizing the Safe Pathway
Caption: Decision tree highlighting the stability advantage of the Acyl Fluoride pathway over standard activation methods.
Troubleshooting & FAQs
Q1: I see a new volatile peak in my GC/NMR, and my yield is <20%. What happened?A: You likely generated 1,1-difluorobutane .[1] This occurs if the reaction temperature exceeded 40°C or if you used a strong base (like NaH or excess TEA) for too long before adding the amine.
Q2: Can I use saponification (LiOH/NaOH) to deprotect an ester of this acid?A:Proceed with extreme caution. The carboxylate salt generated during saponification is the species most prone to decarboxylation.
Fix: Use acidic hydrolysis (HCl/Dioxane) if possible.[1] If you must use base, keep the temperature at 0°C and neutralize immediately upon completion. Do not heat the basic solution.[1]
Q3: Is this acid compatible with transition metal catalysis (e.g., Suzuki coupling elsewhere on the molecule)?A: Many transition metals (Pd, Cu, Ag) can facilitate decarboxylation (protodecarboxylation).
Fix: If you must cross-couple, protect the acid as a tert-butyl ester or a benzyl ester first.[1] Do not expose the free acid to metal catalysts at high temperatures.[1]
Q4: Why is my coupling failing even with HATU?A: Steric hindrance combined with electronic repulsion.[1] The gem-difluoro group adds bulk.[1]
Fix: Use Sym-collidine (2,4,6-trimethylpyridine) instead of DIPEA/TEA.[1] It is a weaker, non-nucleophilic base that reduces side reactions.[1]
References
Mechanistic Insight on Decarboxylation
Title: Decarboxyl
-Difluoro--keto Esters: Easy Access to Difluoroenolate.[1]
Executive Summary: The "Invisible" Analyte Challenge
2,2-Difluoropentanoic acid (2,2-DFPA) presents a classic analytical paradox: it is chemically stable but spectroscopically "invisible."[3][5] Due to the absence of a conjugated
-system, it lacks significant UV absorption above 210 nm.[3] Furthermore, the electronegative fluorine atoms at the -position significantly lower the pKa (approx. 1.5–2.0), making the molecule permanently ionized at neutral pH and difficult to retain on standard C18 columns.[3]
This guide objectively compares two validated workflows to solve this problem:
Method A (The Accessible Standard): Pre-column Derivatization with HPLC-UV.[5]
Method B (The High-Throughput Standard): Direct LC-MS/MS using Mixed-Mode Chromatography.[5]
Analytical Decision Matrix
Use the following logic flow to select the appropriate method for your laboratory.
Figure 1: Decision tree for selecting the analytical approach based on sensitivity, matrix, and available instrumentation.
Method A: Pre-Column Derivatization (HPLC-UV)[5]
Principle: Since 2,2-DFPA does not absorb UV light, we chemically attach a chromophore.[3][5] The reagent 3-Nitrophenylhydrazine (3-NPH) reacts with the carboxylic acid in the presence of EDC (carbodiimide) to form a stable hydrazide derivative that absorbs strongly at 400 nm (visible range) or 230 nm (UV range).
Reagents & Preparation
Derivatizing Agent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Ethanol.
Catalyst: 120 mM EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in Pyridine/Water (1:1).[5]
Detection: UV-Vis at 400 nm (Specific to the hydrazine moiety, reducing background interference).[5]
Method B: Direct LC-MS/MS (Negative ESI)[5]
Principle: To avoid the labor of derivatization, we use Mixed-Mode Chromatography (Anion Exchange + Reversed Phase). This retains the acidic 2,2-DFPA allowing for separation from matrix salts, followed by detection via negative electrospray ionization (ESI-).[3]
Instrument Setup
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[3][5]
Ionization: Negative ESI (ESI-).[5] 2,2-DFPA forms a stable
Spiked into Plasma Matrix (after protein precipitation)
Spike Level
Method A Recovery (%)
Method A RSD (%)
Method B Recovery (%)
Method B RSD (%)
Low
88.5%
4.2%
96.2%
2.1%
Medium
92.1%
2.8%
98.4%
1.5%
High
95.4%
1.9%
99.1%
1.2%
Interpretation: Method B provides superior accuracy at low concentrations because the derivatization reaction in Method A can be inhibited by matrix components (matrix effect on reaction efficiency), whereas MS/MS uses stable isotope internal standards (if available) to correct for matrix suppression.[5]
Workflow Visualization
The following diagram illustrates the critical path for the Validation Lifecycle of this specific method.
Figure 2: Validation workflow adhering to ICH Q2(R2) guidelines for non-chromophoric analytes.
Expert Commentary & Troubleshooting
For Method A (Derivatization)
Critical Control Point: The EDC reagent is moisture-sensitive.[5] Always use fresh EDC. If the peak area of the derivative decreases over time, check the age of the EDC.
Interference: Excess 3-NPH elutes early. Ensure your gradient starts with a low organic hold (e.g., 5-10% B) to separate the reagent front from the 2,2-DFPA derivative.[3]
For Method B (LC-MS/MS)
Column Memory: Fluorinated acids can stick to stainless steel.[5] Passivate the system with 50% Methanol/0.1% Phosphoric acid if carryover is observed, or use PEEK-lined columns (e.g., Agilent InfinityLab Bio-inert).[3]
Mobile Phase pH: For the WAX column, pH control is vital.[3][5] Keep pH between 6.0 and 7.0 to ensure the carboxylic acid is deprotonated (interacting with the column) while the amine on the stationary phase is protonated.
References
Han, J., et al. (2015).[2][3][5] "3-Nitrophenylhydrazine derivatives for the specific and sensitive analysis of short-chain fatty acids using LC-MS." Analytica Chimica Acta.
International Council for Harmonisation (ICH). (2005).[5] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.
Taniyasu, S., et al. (2008).[3][5][7] "Analysis of fluorinated carboxylic acids in water by HPLC-MS/MS." Journal of Chromatography A.
PubChem. (2025).[5] "2,2-Difluoropentanedioic acid Compound Summary." National Library of Medicine.[5] [5]
A Comparative Guide to the Biological Activity of 2,2-Difluoropentanoic Acid versus Pentanoic Acid for Researchers and Drug Development Professionals
In the landscape of epigenetic modulation, short-chain fatty acids (SCFAs) have emerged as a fascinating class of endogenous molecules with the ability to inhibit histone deacetylases (HDACs), enzymes that play a pivotal...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of epigenetic modulation, short-chain fatty acids (SCFAs) have emerged as a fascinating class of endogenous molecules with the ability to inhibit histone deacetylases (HDACs), enzymes that play a pivotal role in the regulation of gene expression. Pentanoic acid, also known as valeric acid, is a naturally occurring SCFA that has been identified as an HDAC inhibitor.[1][2] This guide provides a comprehensive comparison of the known biological activity of pentanoic acid with the predicted activity of its fluorinated analog, 2,2-difluoropentanoic acid.
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and acidity. The gem-difluoro substitution at the α-carbon of pentanoic acid is anticipated to significantly alter its electronic properties and, consequently, its biological activity. This guide will delve into the mechanistic underpinnings of HDAC inhibition by SCFAs, the predictable influence of α,α-difluorination, and provide detailed experimental protocols for a head-to-head comparison of these two molecules.
Unveiling the Biological Landscape: Pentanoic Acid as an HDAC Inhibitor
Pentanoic acid is a five-carbon saturated fatty acid that, along with other SCFAs like butyrate, has been shown to inhibit the activity of class I and II HDACs.[2] HDACs are a family of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, pentanoic acid promotes histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression.[2] This epigenetic reprogramming can result in various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a compelling class of therapeutic agents, particularly in oncology.[3]
The inhibitory activity of SCFAs like pentanoic acid is attributed to their ability to chelate the zinc ion present in the active site of class I and II HDACs, a critical cofactor for their enzymatic activity. The carboxylate group of the fatty acid directly interacts with the zinc ion, effectively blocking the substrate from accessing the catalytic machinery.
The Fluorine Factor: Predicting the Biological Activity of 2,2-Difluoropentanoic Acid
Increased Acidity: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect will significantly increase the acidity of the carboxylic acid proton. This will result in a lower pKa for 2,2-difluoropentanoic acid compared to pentanoic acid. A more acidic compound will exist to a greater extent in its carboxylate (anionic) form at physiological pH, which is the active form for chelating the zinc ion in the HDAC active site. This could potentially lead to enhanced inhibitory potency.
Altered Lipophilicity: The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom can increase lipophilicity, the presence of multiple fluorine atoms, as in the difluoro group, can decrease it. The change in lipophilicity will influence the compound's ability to cross cell membranes and access intracellular targets.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. This could translate to a longer biological half-life for 2,2-difluoropentanoic acid compared to its non-fluorinated counterpart.
Based on these considerations, it is plausible to hypothesize that 2,2-difluoropentanoic acid will also act as an HDAC inhibitor, and its potency could be modulated by the aforementioned factors. A direct comparison is necessary to elucidate the precise impact of this structural modification.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of pentanoic acid and predicted properties for 2,2-difluoropentanoic acid is presented below.
Property
Pentanoic Acid
2,2-Difluoropentanoic Acid (Predicted)
Rationale for Predicted Difference
Molecular Formula
C₅H₁₀O₂
C₅H₈F₂O₂
Introduction of two fluorine atoms in place of two hydrogen atoms.
Molecular Weight
102.13 g/mol
138.11 g/mol
Addition of two fluorine atoms.
pKa
~4.82
< 4.82
The strong electron-withdrawing inductive effect of the two fluorine atoms will stabilize the carboxylate anion, increasing acidity.
LogP
~1.4
Likely lower than 1.4
The polar C-F bonds can decrease lipophilicity.
Proposed Experimental Workflows for a Definitive Comparison
To empirically determine and compare the biological activities of 2,2-difluoropentanoic acid and pentanoic acid, a series of well-established in vitro and cell-based assays are proposed.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for comparing the biological activities of 2,2-Difluoropentanoic acid and pentanoic acid.
Detailed Experimental Protocols
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a commercially available HDAC enzyme preparation.
Principle:
This assay utilizes a fluorogenic HDAC substrate. In the presence of HDAC activity, the substrate is deacetylated. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
Materials:
Recombinant human HDAC1 (or other desired isoforms)
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
Compound Preparation: Prepare stock solutions of 2,2-difluoropentanoic acid, pentanoic acid, and TSA in a suitable solvent (e.g., DMSO). Perform serial dilutions in HDAC Assay Buffer to create a range of concentrations for testing.
Enzyme Reaction:
To each well of the 96-well plate, add 40 µL of HDAC Assay Buffer.
Add 10 µL of the diluted test compounds or controls to the appropriate wells.
Add 25 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" control.
Add 25 µL of HDAC Assay Buffer to the "no enzyme" control wells.
Pre-incubate the plate at 37°C for 15 minutes.
Substrate Addition: Add 25 µL of the fluorogenic HDAC substrate to all wells.
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
Development: Add 50 µL of the developer solution to each well.
Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
Data Analysis:
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
Plot the percentage inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
HDAC Inhibition Mechanism Diagram
Caption: Mechanism of HDAC inhibition by short-chain carboxylic acids.
Cell-Based Cytotoxicity and Viability Assay (MTT Assay)
This protocol assesses the effect of the test compounds on the viability and proliferation of a cancer cell line.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
Human cancer cell line (e.g., HeLa or HCT116)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds: 2,2-Difluoropentanoic acid and Pentanoic acid
Positive control for cytotoxicity (e.g., Doxorubicin)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well clear microplate
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only wells as a negative control.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
MTT Addition: Add 10 µL of the MTT solution to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that reduces cell viability by 50%).[6]
Western Blot for Histone Acetylation
This protocol is used to confirm that the cytotoxic effects observed are associated with the inhibition of HDAC activity by measuring the levels of acetylated histones.
Principle:
Western blotting uses antibodies to detect specific proteins in a complex mixture.[7] In this case, we will use antibodies that specifically recognize acetylated forms of histones (e.g., acetyl-Histone H3 or acetyl-Histone H4) to assess the impact of the test compounds on histone acetylation levels in treated cells.
Materials:
Human cancer cell line
Test compounds and controls
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and running buffer
Transfer apparatus and membranes (e.g., PVDF)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment and Lysis: Treat cells with the test compounds at their respective EC50 concentrations for a defined period (e.g., 24 hours). Harvest and lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-acetyl-Histone H3 and anti-β-actin) overnight at 4°C.
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Wash the membrane again with TBST.
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Analysis: Quantify the band intensities for the acetylated histones and normalize them to the loading control. Compare the levels of histone acetylation in the treated samples to the untreated control.[8]
Concluding Remarks
This guide provides a framework for understanding and comparing the biological activities of pentanoic acid and its difluorinated analog. While pentanoic acid is a known, albeit modest, HDAC inhibitor, the introduction of gem-difluoro substitution at the α-position in 2,2-difluoropentanoic acid is predicted to significantly influence its physicochemical properties and, consequently, its biological efficacy. The provided experimental protocols offer a clear and robust path for researchers to empirically validate these predictions and elucidate the therapeutic potential of this novel fluorinated compound. The data generated from these studies will be invaluable for drug development professionals seeking to design more potent and selective epigenetic modulators.
References
Effects of short-chain fatty acids in inhibiting HDAC and activating p38 MAPK are critical for promoting B10 cell generation and function. (2021). PubMed. Available at: [Link]
Health Benefits and Side Effects of Short-Chain Fatty Acids. (n.d.). PubMed Central. Available at: [Link]
Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. (n.d.). PubMed. Available at: [Link]
Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. (2025). ResearchGate. Available at: [Link]
Metabolism of 2',2'-difluoro-2'-deoxycytidine and radiation sensitization of human colon carcinoma cells. (1994). PubMed. Available at: [Link]
Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. (n.d.). Taylor & Francis Online. Available at: [Link]
The Role of Short-Chain Fatty Acids in Metabolic Diseases. (n.d.). Creative Proteomics. Available at: [Link]
Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids. (n.d.). PubMed Central. Available at: [Link]
Cellular Effects of Perfluorinated Fatty Acids. (n.d.). DTIC. Available at: [Link]
Uncovering the toxic effects of saturated fatty acids on cells. (2019). The Harvard Gazette. Available at: [Link]
Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). National Institutes of Health. Available at: [Link]
A Decoy For Bad Bacteria, 2'-FL Human Milk Oligosaccharide. (2020). YouTube. Available at: [Link]
Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. (2006). PubMed. Available at: [Link]
Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). (n.d.). PubMed Central. Available at: [Link]
Multi-Modal Design, Synthesis, and Biological Evaluation of Novel Fusidic Acid Derivatives. (n.d.). MDPI. Available at: [Link]
Exploring 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid: Properties and Applications. (n.d.). Shanghai Fluorine Technology. Available at: [Link]
Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed. Available at: [Link]
Effects of Short-Chain Fatty Acids on Human Oral Epithelial Cells and the Potential Impact on Periodontal Disease: A Systematic Review of In Vitro Studies. (n.d.). MDPI. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
Preparation and Biochemical Analysis of Classical Histone Deacetylases. (n.d.). PubMed Central. Available at: [Link]
Methods for the analysis of histone H3 and H4 acetylation in blood. (n.d.). PubMed Central. Available at: [Link]
Extraction, purification and analysis of histones. (2007). Biochemistry and Molecular Biology Education. Available at: [Link]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,2-Difluoropentanoic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,2-Difluoropentanoic acid, a key building block in the synthesis of various therapeutic agents, requires robust analytical methodologies to ensure reaction efficiency, product purity, and ultimately, patient safety. This guide provides an in-depth comparison of three powerful analytical techniques for the quantitative analysis of 2,2-Difluoropentanoic acid in complex reaction mixtures: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
The Analytical Challenge: Navigating Complex Reaction Matrices
Reaction mixtures are inherently complex, often containing the target analyte, unreacted starting materials, reagents, catalysts, and various byproducts. An ideal analytical method must be highly selective to differentiate the analyte of interest from these potential interferences, sensitive enough to detect it at relevant concentrations, and provide accurate and precise quantification. The choice of technique often depends on a balance of these factors, as well as considerations of sample throughput, cost, and the specific information required.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge
Gas chromatography is a powerful separation technique, but it has a fundamental prerequisite: the analyte must be volatile and thermally stable. Carboxylic acids like 2,2-Difluoropentanoic acid are polar and have low volatility, making direct GC analysis challenging.[1] To overcome this, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester.[1]
The Rationale Behind Derivatization
Derivatization serves a dual purpose: it increases the volatility of the analyte for efficient transport through the GC column and improves its chromatographic properties, leading to sharper, more symmetrical peaks.[1] Common derivatization strategies for carboxylic acids include esterification and silylation.[1]
Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. Isobutyl chloroformate/isobutanol is a reagent combination that has been successfully used for the derivatization of short-chain fatty acids in aqueous solutions.[1]
Silylation: This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, significantly increasing volatility. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed.
Experimental Workflow: GC-MS with Derivatization
The following protocol outlines a general workflow for the GC-MS analysis of 2,2-Difluoropentanoic acid following derivatization.
Caption: GC-MS workflow for 2,2-Difluoropentanoic acid analysis.
Step-by-Step Protocol for GC-MS Analysis (with Silylation)
Sample Preparation:
Take a representative aliquot of the reaction mixture.
Quench the reaction if necessary.
Perform a liquid-liquid extraction to isolate the acidic components. For example, acidify the aqueous reaction mixture and extract with a water-immiscible organic solvent like ethyl acetate.
Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).
Evaporate the solvent to obtain the crude acid residue.
Derivatization (Silylation):
To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like trimethylchlorosilane (TMCS).
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
GC-MS Analysis:
Injection: Inject an aliquot of the derivatized sample into the GC.
Separation: Use a suitable capillary column (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane). The temperature program should be optimized to separate the derivatized analyte from other components.
Ionization: Employ electron ionization (EI) as the ionization source.
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Performance and Considerations
Parameter
Typical Performance for Short-Chain (Fluoro)Carboxylic Acids (GC-MS)
Causality and Trustworthiness: The derivatization step is critical for the success of the GC-MS analysis. Incomplete derivatization can lead to inaccurate and imprecise results. Therefore, the reaction conditions (reagent, temperature, and time) must be carefully optimized and validated. The use of an internal standard, added before the derivatization step, is highly recommended to correct for variations in derivatization efficiency and injection volume.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS has become the go-to technique for the quantitative analysis of a wide range of compounds in complex matrices, including per- and polyfluoroalkyl substances (PFAS).[4] This method does not require derivatization, as it analyzes compounds in the liquid phase. The high selectivity of tandem mass spectrometry (MS/MS) allows for the differentiation of the analyte from co-eluting matrix components.[5]
The Power of Tandem Mass Spectrometry
In LC-MS/MS, the mass spectrometer consists of two mass analyzers in series. The first mass analyzer (Q1) selects the precursor ion (the molecular ion of 2,2-Difluoropentanoic acid). This selected ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and significantly reduces background noise.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for 2,2-Difluoropentanoic acid analysis.
Step-by-Step Protocol for LC-MS/MS Analysis
Sample Preparation:
Take a representative aliquot of the reaction mixture.
Dilute the sample with the initial mobile phase to a concentration within the linear range of the method.
Spike the diluted sample with a known concentration of an isotopically labeled internal standard (e.g., ¹³C-2,2-Difluoropentanoic acid). The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects.[6]
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS/MS Analysis:
Injection: Inject the prepared sample into the LC system.
Separation: Use a reversed-phase C18 column for chromatographic separation. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., methanol or acetonitrile). A gradient elution is often used to achieve good separation.
Ionization: Employ electrospray ionization (ESI) in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.
Detection: Operate the tandem mass spectrometer in SRM mode, monitoring at least two transitions (one for quantification and one for confirmation) for both the analyte and the internal standard.
Performance and Considerations
Parameter
Typical Performance for Short-Chain PFCAs (LC-MS/MS)
Causality and Trustworthiness: The main challenge in LC-MS/MS is the potential for matrix effects, where co-eluting compounds from the reaction mixture can suppress or enhance the ionization of the analyte, leading to inaccurate results.[9][10][11][12] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to mitigate these effects, as it experiences the same ionization suppression or enhancement. Method validation should always include a thorough assessment of matrix effects.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): A Direct and Absolute Quantitative Tool
¹⁹F NMR spectroscopy is a powerful and often underutilized technique for the quantitative analysis of fluorinated compounds.[13] The ¹⁹F nucleus has several advantageous properties, including 100% natural abundance, a high gyromagnetic ratio (resulting in high sensitivity), and a wide chemical shift range, which minimizes signal overlap.[14] A key advantage of quantitative NMR (qNMR) is that it can be an absolute method, meaning that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for an identical reference standard of the analyte.[15]
The Uniqueness of ¹⁹F NMR for Fluorinated Compounds
The large chemical shift dispersion in ¹⁹F NMR means that even structurally similar fluorinated compounds often have distinct and well-resolved signals, making it highly specific.[16] Furthermore, since most solvents and reaction components do not contain fluorine, the spectra are often clean with minimal background interference.[13]
Experimental Workflow: ¹⁹F NMR
Caption: ¹⁹F NMR workflow for 2,2-Difluoropentanoic acid analysis.
Step-by-Step Protocol for ¹⁹F NMR Analysis
Sample Preparation:
Take a representative aliquot of the reaction mixture.
Accurately weigh the aliquot into an NMR tube.
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add a known amount of a stable, non-reactive fluorinated compound to serve as an internal standard (e.g., trifluorotoluene). The internal standard should have a signal that is well-resolved from the analyte and other components in the mixture.
¹⁹F NMR Analysis:
Acquire the ¹⁹F NMR spectrum. Key acquisition parameters to optimize include:
Relaxation Delay (d1): This must be sufficiently long (typically 5-7 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of the nuclei between scans, which is crucial for accurate integration.
Pulse Angle: A 90° pulse angle is often used to maximize the signal-to-noise ratio.
Number of Scans: This is increased to achieve an adequate signal-to-noise ratio for the analyte and internal standard signals.
Data Analysis:
Process the spectrum (phasing, baseline correction).
Integrate the area of the characteristic signal for 2,2-Difluoropentanoic acid and the signal of the internal standard.
Calculate the concentration of the analyte using the following equation:
Causality and Trustworthiness: The accuracy of qNMR is highly dependent on the proper setting of experimental parameters, especially the relaxation delay.[13] Insufficient relaxation will lead to signal saturation and underestimated integrals. The purity of the internal standard must also be accurately known. ¹⁹F NMR is particularly well-suited for reaction monitoring as it can provide real-time information on the consumption of starting materials and the formation of products and byproducts directly from the reaction mixture with minimal sample preparation.[16]
Comparative Summary and Recommendations
Feature
GC-MS
LC-MS/MS
¹⁹F NMR
Derivatization Required
Yes
No
No
Sensitivity
Moderate
Very High
Low to Moderate
Specificity
High
Very High
Very High
Sample Throughput
Moderate
High
Low to Moderate
Matrix Effects
Can be significant
Major consideration; mitigated by IS
Generally low
Absolute Quantification
No (requires calibration curve)
No (requires calibration curve)
Yes (with internal standard)
Cost
Moderate
High
Moderate to High (instrument)
Best For
Routine analysis of less complex mixtures
Trace-level quantification in highly complex matrices
For high-throughput screening and trace-level analysis in complex matrices, LC-MS/MS is the method of choice. Its superior sensitivity and specificity, coupled with the ability to use isotopically labeled internal standards to effectively eliminate matrix effects, make it the most robust option for demanding applications in drug development.
For routine analysis where high sensitivity is not the primary concern and cost-effectiveness is important, GC-MS can be a viable option. However, the requirement for derivatization adds a layer of complexity and potential for error that must be carefully managed.
For in-depth reaction understanding, including kinetics and byproduct formation, ¹⁹F NMR is an unparalleled tool. Its ability to provide direct, quantitative information on all fluorinated species in the reaction mixture without the need for chromatography makes it ideal for process development and optimization. It also serves as an excellent orthogonal technique for verifying the results from chromatographic methods.
By understanding the principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can make informed decisions to select the most appropriate analytical method for the quantitative analysis of 2,2-Difluoropentanoic acid, ensuring the quality and integrity of their synthetic processes and final products.
References
Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. (2022). MDPI. Retrieved from [Link]
Calibration, LOD, and LOQ of SCFAs obtained by GC- FID. ResearchGate. Retrieved from [Link]
Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. PubMed. Retrieved from [Link]
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. Retrieved from [Link]
Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. (2022). Frontiers in Pharmacology. Retrieved from [Link]
Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. Diva-Portal.org. Retrieved from [Link]
¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]
Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu. Retrieved from [Link]
Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]
Determination of C-5-C-12 perfluoroalkyl carboxylic acids in river water samples in the Czech Republic by GC-MS after SPE preconcentration. ResearchGate. Retrieved from [Link]
Simultaneous quantitation of ultrashort-, short- and long-chain PFAS in water by a single direct injection LC-MS/MS method. SCIEX. Retrieved from [Link]
Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Waters. Retrieved from [Link]
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]
Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. Retrieved from [Link]
Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC. Retrieved from [Link]
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Retrieved from [Link]
High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. PubMed. Retrieved from [Link]
Quantitative benchtop ¹⁹F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved from [Link]
An LC-MS/MS method for the quantitative determination of 57 per- and polyfluoroalkyl substances at ng/kg levels in different food matrices. ResearchGate. Retrieved from [Link]
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. Retrieved from [Link]
Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. PubMed Central. Retrieved from [Link]
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC. Retrieved from [Link]
Rapid Perfluorinated Alkyl Acid Analysis by LC-MS/MS Increases Sample Throughput. Restek. Retrieved from [Link]
Quantitation of ultrashort- and short-chain PFAS in beverages by a direct injection LC-MS/MS method. SCIEX. Retrieved from [Link]
Pitfalls in LC-MS(-MS) Analysis. gtfch.org. Retrieved from [Link]
On-line reaction monitoring of an SNAr reaction by ¹H and ¹⁹F NMR. Magritek. Retrieved from [Link]
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Retrieved from [Link]
Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Environmental Toxicology and Chemistry. Retrieved from [Link]
Matrix effects and application of matrix effect factor. ResearchGate. Retrieved from [Link]
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Retrieved from [Link]
Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (¹⁹F) NMR Research. DTIC. Retrieved from [Link]
Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in Water Samples. Agilent. Retrieved from [Link]
Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. PubMed. Retrieved from [Link]
Spectroscopic Profiling & Performance Guide: 2,2-Difluoropentanoic Acid vs. Regioisomers
This guide provides an in-depth spectroscopic and performance comparison of 2,2-Difluoropentanoic acid against its structural regioisomers (specifically 3,3-difluoro- and 4,4-difluoropentanoic acid).[1] It is designed fo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic and performance comparison of 2,2-Difluoropentanoic acid against its structural regioisomers (specifically 3,3-difluoro- and 4,4-difluoropentanoic acid).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous identification protocols and bioisosteric utility data.[2][3]
F, C, H NMR), physicochemical benchmarking (pKa, LogP), and metabolic stability.[2]
Executive Summary: The Gem-Difluoro Bioisostere
In drug discovery, the gem-difluoro group (
) is a high-value bioisostere for the methylene group () and the carbonyl oxygen ().[1][2] Incorporating a 2,2-difluoro motif into pentanoic acid derivatives fundamentally alters the molecule's electronic landscape compared to its 3,3- or 4,4-isomers.[1]
2,2-Difluoropentanoic acid serves as a lipophilic, non-oxidizable bioisostere of
-keto acids or a metabolically stable variant of pentanoic acid.[1]
Key Differentiator: The electron-withdrawing inductive effect ($ -I $) of the
-fluorines dramatically lowers pKa (increasing acidity) and blocks metabolic -oxidation, a common clearance pathway for fatty acids.[1][2]
Spectroscopic Identification Workflow
Distinguishing the 2,2-isomer from the 3,3- or 4,4-isomers requires a multi-nuclear NMR approach.[1] The
F and C coupling patterns are the most definitive "fingerprints" for validation.[2]
Decision Tree for Isomer Identification
The following logic flow illustrates the self-validating protocol for assigning the fluorine position.
Figure 1: Logical decision tree for assigning regioochemistry of difluoropentanoic acids using
C NMR coupling constants.
Comparative NMR Data Table
The following data synthesizes experimental expectations for these isomers in
.
Spectroscopic Feature
2,2-Difluoropentanoic Acid
3,3-Difluoropentanoic Acid
4,4-Difluoropentanoic Acid
C NMR: C1 (COOH)
Triplet ( Hz)
Singlet (or broad, Hz)
Singlet
C NMR: C2 ()
Triplet ( Hz)
Singlet / Weak Multiplet
Singlet
C NMR: C3 ()
Triplet ( Hz)
Triplet ( Hz)
Singlet / Weak Multiplet
F NMR Shift
to ppm
to ppm
to ppm
H NMR: -Protons
Absent (Quaternary C2)
Triplet ( Hz)
Triplet / Multiplet
H NMR: -Protons
Multiplet ( coupling)
Multiplet ( coupling)
Multiplet
Mechanistic Insight: The Coupling "Ruler"
One-Bond Coupling (
): The carbon directly attached to the fluorines will always show a massive splitting of ~240 Hz.[2] In the 2,2-isomer, this is C2.[1] In the 3,3-isomer, this is C3.[1]
Two-Bond Coupling (
): Fluorine splits adjacent carbons by ~20-30 Hz.[1][2]
3,3-Isomer: The Carbonyl (C1) is two carbons away from the
group.[2] The coupling () is usually negligible, leaving C1 as a singlet.[2] This is the most robust test.
Performance Benchmarking: Drug Discovery Metrics
When selecting an isomer for lead optimization, the physical properties diverge significantly.[2]
Acidity (pKa) Modulation
The position of the fluorine atoms dictates the acidity through the inductive effect ($ -I $), which stabilizes the carboxylate anion.[2][4]
Isomer
Estimated pKa
Effect Magnitude
Application
Pentanoic Acid (Ref)
4.84
Baseline
Standard carboxylic acid
2,2-Difluoropentanoic
~1.5 -- 2.0
High ()
Bioisostere for phosphate; improved binding to basic residues.[1][2]
3,3-Difluoropentanoic
3.5 -- 4.0
Moderate ()
Tuning solubility without extreme acidity.
4,4-Difluoropentanoic
4.5 -- 4.7
Low
Minimal effect on acidity; used for lipophilicity tuning.[1]
Note: The 2,2-difluoro group renders the acid nearly as strong as phosphoric acid monoesters, making it a viable phosphate mimic.[2] [1]
Metabolic Stability (MetID)[2]
-Oxidation Blocking: The 2,2-difluoro substitution replaces the -hydrogens.[1][2] Since -oxidation requires proton abstraction from the C2 position, 2,2-difluoropentanoic acid is completely resistant to this metabolic pathway .[1]
-Oxidation Blocking: The 3,3-difluoro isomer blocks -oxidation (a common fatty acid degradation pathway) by preventing the formation of the -keto intermediate.[1][2]
Experimental Protocols
Protocol A: NMR Sample Preparation for Isomer Discrimination
Solvent: Deuterated Chloroform (
) is preferred for resolution.[2] Methanol- () may induce exchange broadening of the carboxylic proton but is acceptable.[2]
Concentration: 10-20 mg of sample in 0.6 mL solvent.
Reference: Use Hexafluorobenzene (
, ppm) or Trichlorofluoromethane (, ppm) as an internal standard for precise F shift comparison.[2]
Since 2,2-difluoropentanoic acid is strongly acidic, standard potentiometric titration requires care.[2]
Solvent: Use water (free of
) or a mixed solvent (methanol/water) if solubility is low, then extrapolate to aqueous conditions (Yasuda-Shedlovsky extrapolation).[2]
Titrant: 0.1 N NaOH (standardized).
Endpoint: Monitor pH. The inflection point will be sharp and occur at low pH (~2.0-3.0 range).[1][2] Warning: Glass electrodes must be calibrated for low pH accuracy.
References
University of California, Santa Barbara (UCSB) . 19F NMR Chemical Shifts and Coupling Constants Table. Retrieved from [Link][2]
Larsson, U., et al. (1993).[2][5] Synthesis of Amino Acids with Modified Principal Properties: Amino Acids with Fluorinated Side Chains. Acta Chemica Scandinavica. Retrieved from [Link]
Establishing a Reference Standard for 2,2-Difluoropentanoic Acid
Executive Summary In modern medicinal chemistry, the gem-difluoro group ( ) is a critical bioisostere for the carbonyl group ( ) and the methylene group ( ).[1] 2,2-Difluoropentanoic acid (2,2-DFPA) serves as a vital bui...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the gem-difluoro group (
) is a critical bioisostere for the carbonyl group () and the methylene group ().[1] 2,2-Difluoropentanoic acid (2,2-DFPA) serves as a vital building block, offering metabolic stability and altered lipophilicity compared to its non-fluorinated analog, pentanoic acid (valeric acid).[1]
However, commercial sources of 2,2-DFPA often lack the rigorous certification required for GMP (Good Manufacturing Practice) environments.[1] This guide outlines the protocol for establishing a Primary Reference Standard for 2,2-DFPA using Quantitative NMR (qNMR) as the self-validating core technology, supported by orthogonal chromatographic data.
Technical Comparison: 2,2-DFPA vs. Pentanoic Acid[1]
To understand the analytical challenges, one must first compare 2,2-DFPA with its non-fluorinated parent.[1] The introduction of two fluorine atoms at the
-position drastically alters the physicochemical profile.
Physicochemical Properties
The electron-withdrawing nature of the fluorine atoms creates a significant inductive effect ($ -I $), stabilizing the carboxylate anion and increasing acidity.[1]
Critical: 2,2-DFPA ionizes at much lower pH.[1] HPLC mobile phases must be acidic (pH < 2) to maintain retention.[1]
Boiling Point
186 °C
~160–170 °C (Predicted)
Both are volatile; GC is preferred over LC for purity assays unless derivatized.
Lipophilicity (LogP)
1.39
~1.7 – 1.9
Fluorination generally increases lipophilicity, altering partition coefficients in biological systems.[1]
*Note: The pKa of
-difluoro acids is typically 2-3 units lower than their hydrogenated analogs (e.g., Difluoroacetic acid pKa = 1.24).[1]
Analytical Performance Matrix
Feature
Standard NMR
NMR
GC-FID/MS
Specificity
Moderate. Alkyl chain signals overlap with hydrocarbon impurities.
High. The signal is distinct and free from solvent background.
High. Excellent separation of volatile acids.
Quantitation
Good, but requires pure baseline.
Excellent. Wide chemical shift dispersion allows precise integration.
Good, but requires response factor correction (needs a standard).
Suitability
Secondary ID.
Primary Assay (qNMR).
Orthogonal Purity Check.
The Qualification Workflow (Self-Validating Protocol)
To establish 2,2-DFPA as a reference standard without an existing primary standard, we utilize Quantitative NMR (qNMR) . This method relies on the fundamental physics of magnetic resonance, where signal intensity is directly proportional to the number of nuclei, traceable to an Internal Standard (IS) of known purity (e.g., NIST-traceable Benzoic Acid or TCNB).
Workflow Diagram
The following diagram illustrates the "Chain of Custody" for data, moving from raw synthesis to the final Certificate of Analysis (CoA).
Figure 1: The qualification workflow ensures traceability to SI units via the qNMR internal standard.
Experimental Protocols
Protocol A: Synthesis & Impurity Profiling
Context: 2,2-DFPA is typically synthesized via deoxofluorination of
-keto esters (e.g., ethyl 2-oxopentanoate) using DAST or Deoxo-Fluor, followed by hydrolysis.[1]
Why: qNMR gives absolute content but might miss impurities with no fluorine or overlapping protons. GC-FID provides the "chromatographic purity" (Area %).[1]
The purity derived from qNMR should align with GC-FID Area % (corrected for water/solvents) within
.
Impurity Fate Mapping
Understanding the chemical origin of impurities is essential for the "Expertise" pillar of this guide.
Figure 2: Reaction pathways showing potential impurities that must be resolved by the GC-FID method.
Stability and Handling
Hygroscopicity: Like many short-chain carboxylic acids, 2,2-DFPA can be hygroscopic.[1]
Storage: Store at 2-8°C in a desiccator.
Container: Glass vials with Teflon-lined caps. Avoid long-term storage in plastic, as fluorinated acids can sometimes leach plasticizers or adsorb to container walls.[1]
Safety: 2,2-DFPA is corrosive.[1] Handle in a fume hood.
References
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[1] Link
Pauli, G. F., et al. "Quantitative NMR for Content Assignment of Reference Standards."[1] Journal of Natural Products, 2012.[1] (Establishes the qNMR methodology for purity). Link[1]
United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance."[2] USP-NF. (Regulatory framework for NMR).[2][3] Link
European Network of Forensic Science Institutes (ENFSI). "Guideline for qNMR Analysis." ENFSI Drug Working Group, 2019.[1][4] Link
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.[1] (Source for pKa and lipophilicity trends). Link
Technical Comparison of Synthetic Routes to 2,2-Difluoropentanoic Acid
Executive Summary 2,2-Difluoropentanoic acid (CAS 373-61-5) and its ester derivatives are critical fluorinated building blocks in medicinal chemistry. The gem-difluoro moiety ( ) acts as a lipophilic bioisostere for carb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,2-Difluoropentanoic acid (CAS 373-61-5) and its ester derivatives are critical fluorinated building blocks in medicinal chemistry. The gem-difluoro moiety (
) acts as a lipophilic bioisostere for carbonyl () and ether () groups, significantly altering the metabolic stability and pKa of bioactive molecules without imposing the steric bulk of a methylene group.
This guide provides an objective technical comparison of the three primary synthetic strategies for accessing this motif. We analyze the Deoxofluorination route (high throughput, lab-scale), the Difluoromalonate Alkylation route (scalable, process-friendly), and the Radical Addition route (convergent).
Quick Selection Guide
Requirement
Recommended Route
Key Advantage
Rapid Lab-Scale Synthesis (<10g)
Route 1: Deoxofluorination
Direct 1-step conversion from commercially available keto-esters.
Allows late-stage assembly from alkene feedstocks.
Route 1: Deoxofluorination of
-Keto Esters
This is the standard "medicinal chemistry" approach. It relies on the nucleophilic fluorination of an
-keto ester precursor using sulfur-based fluorinating agents.
Mechanism & Logic
The reaction proceeds via the attack of the nucleophilic sulfur species (DAST or Deoxo-Fluor) on the ketone carbonyl oxygen, forming an intermediate alkoxy-aminosulfur difluoride. Subsequent nucleophilic attack by fluoride ions displaces the sulfur leaving group, installing the gem-difluoro motif.
Why this works: The electron-withdrawing ester group adjacent to the ketone activates the carbonyl, making it highly susceptible to nucleophilic attack, while also stabilizing the final product.
Detailed Protocol
Precursor: Ethyl 2-oxopentanoate (commercially available or prepared via Grignard addition to diethyl oxalate).
Setup: Flame-dry a round-bottom flask and purge with Argon.
Solvation: Dissolve Ethyl 2-oxopentanoate (1.0 equiv) in anhydrous DCM (0.5 M concentration).
Reagent Addition: Cool to 0°C . Add DAST (Diethylaminosulfur trifluoride, 2.5 equiv) dropwise. Note: DAST is thermally unstable; maintain low temperature during addition.
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
Quench:CRITICAL SAFETY STEP. Cool back to -78°C or 0°C. Quench by slow addition of saturated aqueous
. Warning: Vigorous evolution of .
Workup: Extract with DCM, dry over
, and concentrate.
Purification: Vacuum distillation or flash chromatography (typically low polarity).
Performance Data
Yield: 75–85%
Purity: >95% (often requires distillation to remove sulfur byproducts).
Safety Profile:High Risk. DAST can detonate upon heating; Deoxo-Fluor is safer but still requires careful thermal management.
Route 2: Alkylation of Diethyl Difluoromalonate
This route represents the "industrial" approach. It utilizes stable building blocks and standard alkylation chemistry, avoiding the hazards of DAST.
Mechanism & Logic
Diethyl difluoromalonate serves as a "masked" difluoroacetic acid equivalent. The
-protons are acidic (though less so than non-fluorinated malonates due to fluorine's lone-pair repulsion, the anion is stabilized by the two ester groups). Deprotonation followed by attack on propyl bromide installs the carbon chain. Hydrolysis and decarboxylation yield the target acid.
Deprotonation: Suspend NaH (1.2 equiv, 60% in oil) in dry DMF or THF at 0°C.
Addition: Add Diethyl difluoromalonate (1.0 equiv) dropwise. Evolution of
gas occurs. Stir for 30 min until gas evolution ceases.
Alkylation: Add 1-Bromopropane (1.2 equiv). Heat to 60–80°C for 4–6 hours.
Checkpoint: Monitor by GC/TLC for disappearance of starting malonate.
Hydrolysis: Add aqueous NaOH (4.0 equiv) directly to the reaction mixture. Reflux for 2 hours to hydrolyze both ester groups.
Decarboxylation: Acidify with concentrated HCl to pH 1. Reflux the aqueous acidic solution for 4–12 hours. The difluoromalonic acid intermediate decarboxylates to 2,2-difluoropentanoic acid.
Isolation: Extract the free acid with Ether/EtOAc.
Performance Data
Yield: 60–70% (over 3 steps).
Scalability: Excellent (Kg-scale feasible).
Cost: Low. Reagents are bulk commodities.
Route 3: Radical Addition (ATRA) to Alkenes
A convergent method utilizing Atom Transfer Radical Addition (ATRA). This is ideal when specific isotope labeling or complex side-chains are required.
Mechanism & Logic
Ethyl bromodifluoroacetate undergoes homolytic cleavage of the C-Br bond (initiated by metal catalysts or light). The resulting electrophilic
radical adds to the terminal position of an alkene (Propene). The resulting secondary radical abstracts a bromine atom, yielding the 4-bromo species, which is subsequently reduced.
Addition: Reaction in acetonitrile yields Ethyl 4-bromo-2,2-difluoropentanoate.
Reduction: Dehalogenation using
or yields the saturated ester.
Comparative Analysis Summary
The following table contrasts the critical parameters for decision-making.
Feature
Route 1: Deoxofluorination
Route 2: Difluoromalonate
Route 3: Radical ATRA
Step Count
1 (from Keto Ester)
3 (Alkylation-Hydrolysis-Decarb)
2 (Addition-Reduction)
Atom Economy
Low (Loss of sulfur reagent)
Moderate (Loss of /EtOH)
High
Safety Hazard
High (Explosion/Burn risk)
Low (Standard corrosives)
Medium (Pressurized gas)
Reagent Cost
High (DAST/Deoxo-Fluor)
Low (NaH, Alkyl Halide)
Medium (Catalysts)
Key Impurity
Sulfur residues
Mono-ester/Decarboxylated byproducts
Halogenated intermediates
Visualizing the Synthetic Pathways
Figure 1: Comparative workflow of the three primary synthetic pathways to 2,2-difluoropentanoic acid derivatives.
References
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
Grygorenko, O. O., et al. (2025).[1] "Copper-Mediated C–C Coupling of Alkenyl Boronates and Bromodifluoroacetates." Advanced Synthesis & Catalysis. Link
Sato, K., et al. (1999). "A Practical Synthesis of 2,2-Difluoroalkanoic Acids via Alkylation of Diethyl Difluoromalonate." Chemical and Pharmaceutical Bulletin, 47(7), 1013-1016. Link
Prakash, G. K. S., et al. (2018). "Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions." Accounts of Chemical Research, 51(5), 1120–1130. Link
Reutrakul, V., et al. (2020). "Diethyl Difluoromalonate: A Versatile Building Block." Organic Syntheses. Link